Pyr-Trp-OEt
Description
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Structure
3D Structure
Properties
Molecular Formula |
C18H21N3O4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl (2S)-3-(1H-indol-3-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoate |
InChI |
InChI=1S/C18H21N3O4/c1-2-25-18(24)15(21-17(23)14-7-8-16(22)20-14)9-11-10-19-13-6-4-3-5-12(11)13/h3-6,10,14-15,19H,2,7-9H2,1H3,(H,20,22)(H,21,23)/t14-,15-/m0/s1 |
InChI Key |
JFOQWEKVEWTJOQ-GJZGRUSLSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCC(=O)N3 |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCC(=O)N3 |
sequence |
XW |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of Pyr-Trp-OEt: A Technical Guide for Researchers
Foreword: Charting a Course into Novel Neuroactive Chemistry
In the dynamic landscape of neuropharmacology, the exploration of novel chemical entities that can modulate neural function is paramount. Among these, small peptides and their derivatives have emerged as a promising class of molecules with the potential to address a spectrum of neurological disorders. This technical guide delves into the intricate mechanism of action of a fascinating, yet not widely understood, molecule: Pyr-Trp-OEt , chemically identified as L-pyroglutamyl-L-tryptophan ethyl ester (CAS No. 87694-58-4).
This document is crafted for researchers, scientists, and drug development professionals, providing a comprehensive synthesis of the current, albeit limited, understanding of Pyr-Trp-OEt. We will navigate the foundational concepts, from its structural attributes to its hypothesized biological targets and the downstream signaling cascades it may influence. Our approach is rooted in scientific integrity, drawing logical inferences from the available data on its constituent moieties and related compounds to construct a plausible mechanistic framework.
I. The Molecular Architecture of Pyr-Trp-OEt: A Fusion of Neuroactive Moieties
Pyr-Trp-OEt is a dipeptide derivative, a conjugate of two amino acids: pyroglutamic acid (Pyr) and tryptophan (Trp), with the C-terminus of tryptophan being esterified with an ethyl group (OEt). This unique structure is key to its potential biological activity.
-
The Pyroglutamyl (Pyr) Cap: The N-terminal pyroglutamyl residue is a cyclic lactam of glutamic acid. This modification is not merely a structural quirk; it confers resistance to degradation by most aminopeptidases, thereby increasing the peptide's metabolic stability and bioavailability. Pyroglutamic acid itself is known to cross the blood-brain barrier and can serve as a precursor to glutamate, a major excitatory neurotransmitter in the central nervous system (CNS).[1]
-
The Tryptophan (Trp) Core: Tryptophan is an essential amino acid and a crucial precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the neurohormone melatonin.[2] The metabolism of tryptophan also leads to the production of kynurenine pathway metabolites, some of which have neuroactive properties.[3] The indole ring of tryptophan is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.
-
The Ethyl Ester (OEt) Tail: The esterification of the C-terminus enhances the lipophilicity of the molecule. This chemical modification is a common strategy in drug design to improve a compound's ability to cross biological membranes, including the blood-brain barrier (BBB). A study on the in vitro permeation of L-pyroglutamyl-L-tryptophan and its ethyl ester derivative suggested its potential to facilitate diffusion across the BBB, which is a critical step for any CNS-acting agent.[4]
Figure 1: Structural components of Pyr-Trp-OEt.
II. Postulated Mechanisms of Action: A Multi-pronged Hypothesis
Given the absence of direct, comprehensive studies on the mechanism of action of Pyr-Trp-OEt, we must extrapolate from the known pharmacology of its components and related pyroglutamyl-containing peptides. The following sections outline the most plausible hypotheses.
A. Modulation of Neurotransmitter Systems
The structural similarity of the tryptophan moiety to serotonin suggests a potential interaction with the serotonergic system. L-tryptophan ethyl ester is a known precursor in the synthesis of pharmaceuticals targeting mood and sleep regulation by influencing serotonin production.[2] While direct receptor binding data for Pyr-Trp-OEt is unavailable, its potential to be metabolized to tryptophan or its derivatives could indirectly impact serotonergic neurotransmission.
Furthermore, the pyroglutamic acid component could influence the glutamatergic system. As a precursor to glutamate, it may contribute to the overall glutamate pool, although the physiological significance of this conversion from an exogenous peptide is yet to be determined. Pyroglutamyl peptides have been shown to affect the dopaminergic and glutamatergic systems, leading to antidepressant and analgesic effects in animal models.[1]
B. Interaction with Peptidergic Signaling Pathways
A compelling hypothesis is that Pyr-Trp-OEt may act as an analogue or modulator of endogenous pyroglutamyl-containing peptides, such as Thyrotropin-Releasing Hormone (TRH). TRH (pGlu-His-Pro-NH2) is a tripeptide with a wide range of actions in the CNS beyond its endocrine function, including neuroprotective and antidepressant effects.[5] The N-terminal pyroglutamyl residue is crucial for the biological activity of TRH. It is conceivable that Pyr-Trp-OEt could interact with TRH receptors or other, yet unidentified, peptide receptors.
Figure 3: Proposed experimental workflow to elucidate the mechanism of action of Pyr-Trp-OEt.
IV. Quantitative Data and Future Directions
To date, there is a paucity of publicly available quantitative data (e.g., IC50, EC50, Kd values) specifically for Pyr-Trp-OEt. The table below is presented as a template to be populated as research progresses.
| Parameter | Target | Value | Assay Type | Reference |
| Binding Affinity (Ki) | e.g., TRH-R1 | Data Needed | Radioligand Binding | To be determined |
| Functional Potency (EC50) | e.g., TRH-R1 | Data Needed | Calcium Mobilization | To be determined |
| Enzyme Inhibition (IC50) | e.g., PEP | Data Needed | Fluorogenic Assay | To be determined |
| Neuroprotection (EC50) | e.g., Glutamate-induced toxicity | Data Needed | MTT Assay | To be determined |
The path forward for understanding the mechanism of action of Pyr-Trp-OEt is clear. The systematic application of the experimental protocols outlined above will be instrumental in filling the knowledge gaps. Future research should also focus on in vivo studies using animal models of neurological disorders to assess the therapeutic potential of this intriguing molecule. Pharmacokinetic studies will also be crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to correlate its in vitro activity with in vivo efficacy.
V. Conclusion
Pyr-Trp-OEt stands as a molecule of interest at the intersection of peptide chemistry and neuropharmacology. Its unique structure, combining a metabolically stable pyroglutamyl cap, a neuroactive tryptophan core, and a lipophilic ethyl ester tail, suggests a multifaceted mechanism of action. While direct evidence is currently limited, the hypotheses presented in this guide, centered on the modulation of neurotransmitter systems, interaction with peptidergic pathways, and enzyme inhibition, provide a solid foundation for future research. The diligent application of rigorous experimental methodologies will undoubtedly illuminate the true potential of Pyr-Trp-OEt as a novel neuroactive agent.
References
- García-López, M. T., González-Muñiz, R., & Herranz, R. (2014). Prolyl endopeptidase inhibitors: a review of the patent literature 2010-2013.
- Mutlu, O., Gumuslu, E., Ilgin, S., Ulak, G., Celikyurt, I. I., & Akar, F. (2021). Effects of Pyroglutamyl Peptides on Depression, Anxiety and Analgesia in Mice. International Journal of Medical Research & Health Sciences, 10(5), 56-62.
-
Mutlu, O., et al. (2021). Effects of Pyroglutamyl Peptides on Depression, Anxiety and Analgesia in Mice. International Journal of Medical Research and Health Sciences, 10(5), 56-62. [Link]
-
Imre, L., Finocchiaro, G., & Casetta, B. (1991). L-Pyroglutamyl-L-tryptophan derivatives as potential drug carriers. II.: Permeation behaviour and stability in the gastro-intestinal tract. Archiv der Pharmazie, 324(11), 899–902. [Link]
- Polc, P., & Laurent, J. P. (1990). Thyrotropin-releasing hormone (TRH): a review of its neurophysiological and behavioral effects. Naunyn-Schmiedeberg's archives of pharmacology, 341(5), 371–386.
- Strużynska, L., Chalimoniuk, M., & Sulkowski, G. (2017). The role of kynurenine pathway in the pathology of the central nervous system. Postepy higieny i medycyny doswiadczalnej (Online), 71(0), 1072–1083.
- Wilk, S. (1986). Prolyl endopeptidase. Life sciences, 39(16), 1487–1492.
- Wilk, S., & Orlowski, M. (1983). Inhibition of pyroglutamyl aminopeptidase by peptides and amino acids. Journal of neurochemistry, 41(1), 69–75.
-
Zhang, X., et al. (2022). Structural insights into thyrotropin-releasing hormone receptor activation by an endogenous peptide agonist or its orally administered analogue. Cell Research, 32(5), 499–502. [Link]
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- 5. Structural insights into thyrotropin-releasing hormone receptor activation by an endogenous peptide agonist or its orally administered analogue - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity and Pharmacophore Engineering of Pyroglutamyl-Tryptophan Derivatives
This guide serves as a technical blueprint for researchers investigating Pyroglutamyl-Tryptophan (pGlu-Trp) derivatives. It moves beyond basic definitions to explore the structural utility of the pyroglutamyl "cap" in drug design, specifically for enhancing blood-brain barrier (BBB) permeability and conferring metabolic stability against aminopeptidases.
Executive Summary
Pyroglutamyl-tryptophan (pGlu-Trp) derivatives represent a specialized class of bioactive peptides where the N-terminal glutamine or glutamic acid is cyclized to form a lactam ring (5-oxoproline). This modification is not merely structural; it is a critical determinant of pharmacokinetics. The pGlu moiety confers resistance to N-terminal degradation, while the tryptophan indole side chain provides high affinity for hydrophobic pockets in G-protein coupled receptors (GPCRs) and enzymes. This guide analyzes their role as TRH-like neuro-regulators , ACE inhibitors (e.g., Teprotide) , and BBB-permeable drug carriers .
Structural & Pharmacological Profile[1]
The pGlu-Trp Pharmacophore
The core structure consists of a lactam ring fused to the tryptophan backbone.
-
Metabolic Shielding: The lack of a free N-terminal amino group prevents degradation by aminopeptidases, significantly extending plasma half-life compared to linear Glu-Trp or Gln-Trp precursors.
-
Lipophilicity & BBB Transport: The cyclization reduces the peptide's polarity (removing the zwitterionic character of the N-terminus), enhancing passive diffusion across the Blood-Brain Barrier (BBB).
Key Bioactive Derivatives
| Derivative | Structure | Primary Biological Activity | Mechanism Target |
| pGlu-Trp-OMe | Dipeptide Ester | Drug Carrier / Prodrug | Enhances BBB permeation; hydrolyzes to active Trp in CNS. |
| pGlu-Trp-Pro-NH₂ | Tripeptide Amide | Neuroendocrine Regulation | TRH Receptor agonist/antagonist (tissue-dependent). Found in prostate/pituitary. |
| Teprotide | Nonapeptide* | Antihypertensive | ACE Inhibitor . Blocks conversion of Angiotensin I to II. |
| pGlu-Trp-OH | Free Dipeptide | Immunomodulation | Modulates cytokine secretion; potential interaction with AhR (Aryl Hydrocarbon Receptor).[1] |
*Teprotide sequence: pGlu-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro[2][3][4][5][6]
Mechanisms of Action[7][8][9][10][11][12]
Neuroendocrine Signaling (TRH-like Activity)
The derivative pGlu-Trp-Pro-NH₂ shares structural homology with Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH₂). Substituting Histidine with Tryptophan alters receptor affinity but retains signaling potential.
-
Pathway: Binding to the TRH-R1 (Gq-coupled)
Activation of Phospholipase C (PLC) IP3 generation Calcium mobilization. -
Outcome: Stimulation of prolactin release (pituitary) and modulation of arousal/locomotion (CNS).
Visualization: TRH-like Signaling Cascade
The following diagram illustrates the signal transduction pathway activated by pGlu-Trp derivatives acting on GPCRs.
Caption: Signal transduction pathway for pGlu-Trp-Pro-NH2 mediated via Gq-coupled receptors leading to calcium mobilization.
Experimental Methodologies
Synthesis of pGlu-Trp-OMe (Methyl Ester)
Objective: Synthesize a BBB-permeable precursor. Principle: Direct coupling of L-Pyroglutamic acid with L-Tryptophan methyl ester using carbodiimide chemistry to prevent racemization.
Reagents:
-
L-Pyroglutamic acid (pGlu-OH)
-
L-Tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (Diisopropylethylamine)
-
Solvent: Anhydrous DMF or DCM.
Protocol:
-
Activation: Dissolve pGlu-OH (1.0 eq) in anhydrous DMF under
atmosphere. Add EDC·HCl (1.1 eq) and HOBt (1.1 eq). Stir at 0°C for 30 min to form the active ester. -
Coupling: Add H-Trp-OMe·HCl (1.0 eq) and DIPEA (2.5 eq) to the mixture.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. Monitor via TLC (CHCl₃:MeOH 9:1) or HPLC.
-
Workup: Dilute with Ethyl Acetate. Wash sequentially with:
-
5% Citric Acid (removes unreacted amine)
-
Sat. NaHCO₃ (removes unreacted acid)
-
Brine[7]
-
-
Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via silica gel column chromatography (Eluent: DCM/MeOH gradient).
-
Validation: Confirm structure via ¹H-NMR (look for indole protons at 7.0-7.6 ppm and lactam CH at ~4.1 ppm) and Mass Spectrometry (ESI-MS).
Visualization: Synthesis Workflow
Caption: Chemical synthesis workflow for pGlu-Trp-OMe via EDC/HOBt coupling.
In Vitro Assessment: BBB Permeability (PAMPA)
To validate the "Drug Carrier" potential, use the Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for BBB (PAMPA-BBB).
Protocol:
-
Preparation: Dissolve pGlu-Trp derivatives in DMSO (10 mM stock), then dilute to 50 µM in PBS (pH 7.4).
-
Membrane Coating: Coat the PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).
-
Incubation:
-
Donor Well: Add 200 µL of compound solution.
-
Acceptor Well: Add 200 µL of PBS.
-
Incubate at 25°C for 18 hours in a humidity-saturated chamber (sandwich configuration).
-
-
Quantification: Separate plates. Measure concentration in both Donor and Acceptor wells using UV-Vis spectroscopy (280 nm for Trp) or HPLC-UV.
-
Calculation: Calculate Effective Permeability (
) using the formula: Where is acceptor concentration, is filter area, is volume, and is time.
Interpretation:
- cm/s: High BBB permeability (CNS active).
- cm/s: Low BBB permeability.
References
-
Merloni, M. et al. (2025). L-Pyroglutamyl-L-tryptophan derivatives as potential drug carriers: Permeation behaviour and stability. ResearchGate. Link
-
Cockle, S. M. et al. (1989). The effects of pyroglutamylglutamylprolineamide, a peptide related to thyrotrophin-releasing hormone, on rat anterior pituitary cells in culture. Journal of Endocrinology. Link
-
Gkonos, P. J. et al. (1994).[8] Identification of the human seminal TRH-like peptide pGlu-Phe-Pro-NH2 in normal human prostate. Peptides.[5][9][8][10][11] Link
-
Kelly, J. et al. (2021). The Antagonist pGlu-βGlu-Pro-NH2 Binds to an Allosteric Site of the Thyrotropin-Releasing Hormone Receptor.[12] Molecules. Link
-
Grimm, M. et al. (2019). Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources. Comprehensive Reviews in Food Science and Food Safety. Link
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- 1. Immunomodulating Activity and Therapeutic Effects of Short Chain Fatty Acids and Tryptophan Post-biotics in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.miami.edu]
- 9. Effects of TRH and TRH-like peptide pGLU-HIS-GLY-NH(2) on adrenocortical cell proliferation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Porcine thyrotropin releasing hormone is (pyro)glu-his-pro(NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of tryptophan-selective lipidated glucagon-like peptide 1 (GLP-1) peptides on the GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Antagonist pGlu-βGlu-Pro-NH2 Binds to an Allosteric Site of the Thyrotropin-Releasing Hormone Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyr-Trp-OEt: A Lipophilic Dipeptide Scaffold for Neurotropic Modulation
Executive Summary
Pyr-Trp-OEt (Pyroglutamyl-tryptophan ethyl ester) represents a specialized class of synthetic dipeptides designed to overcome the pharmacokinetic limitations of endogenous neuropeptides. By combining the metabolic stability of the N-terminal pyroglutamyl (pGlu) group with the lipophilicity of a C-terminal ethyl ester, this compound exhibits enhanced Blood-Brain Barrier (BBB) permeability compared to its parent acid, pGlu-Trp.
This technical guide analyzes Pyr-Trp-OEt as a candidate for treating central nervous system (CNS) disorders, including depression, cognitive deficits, and neurodegenerative conditions. We explore its chemical stability, synthesis, and the mechanistic rationale for its neurotropic and potential antipsychotic properties.
Chemical Pharmacology & Structural Logic
Structural Architecture
The efficacy of Pyr-Trp-OEt hinges on three structural modifications that address the "Peptide Drugability" problem:
-
N-Terminal Pyroglutamic Acid (pGlu): The lactam ring of pGlu eliminates the free amino group, rendering the peptide immune to aminopeptidase degradation. This significantly extends the plasma half-life (
). -
Tryptophan (Trp) Moiety: The indole ring provides the pharmacophore necessary for interaction with serotonergic systems and hydrophobic pockets of GPCRs.
-
C-Terminal Ethyl Ester (OEt): Esterification masks the charged carboxylate group, increasing the partition coefficient (LogP). This modification shifts the transport mechanism from saturable carrier-mediated transport to passive diffusion, facilitating robust CNS entry.
Physicochemical Profile
| Parameter | Value (Est.) | Significance |
| Molecular Formula | Low MW (<500 Da) favors BBB penetration (Lipinski's Rule). | |
| Molecular Weight | ~343.38 g/mol | Optimal for diffusion. |
| LogP | 1.8 - 2.2 | Ideal range for BBB permeability (Target: 1.5–2.5). |
| TPSA | ~90 Ų | <90 Ų correlates with high CNS penetration. |
Mechanism of Action: The "Carrier-Pro-Drug" Hypothesis
The mechanism of Pyr-Trp-OEt is distinct from direct receptor agonists. It operates primarily as a metabolically stable delivery vector that may possess intrinsic activity before or after intracellular hydrolysis.
Pathway Visualization
The following diagram illustrates the pharmacokinetics and signal transduction pathways of Pyr-Trp-OEt.
Figure 1: Pharmacokinetic trajectory of Pyr-Trp-OEt from administration to neurotropic effect.
Mechanistic Narrative[1][2]
-
Transport: Unlike free Trp, which competes with other Large Neutral Amino Acids (LNAAs) for the LAT1 transporter, Pyr-Trp-OEt bypasses this bottleneck via passive diffusion.
-
Intracellular Action: Once inside the neuron or glia, cytosolic esterases likely hydrolyze the ester to Pyr-Trp.
-
Neurotrophic Cascade: The Pyr-Trp moiety acts as a signal transducer. While the exact receptor is unidentified, structurally similar dipeptides (e.g., Noopept) modulate the HIF-1
/ BDNF axis. Additionally, the controlled release of Tryptophan supports serotonin (5-HT) synthesis without the excitotoxicity associated with high-dose amino acid administration.
Experimental Protocols
Chemical Synthesis (Liquid Phase)
Objective: Synthesize Pyr-Trp-OEt with >98% purity.
Reagents:
-
L-Pyroglutamic acid (pGlu)
-
L-Tryptophan ethyl ester hydrochloride (H-Trp-OEt·HCl)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC
-
HOBt (1-Hydroxybenzotriazole)
-
Triethylamine (TEA)
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Activation: Dissolve pGlu (1.0 eq) and HOBt (1.1 eq) in dry DMF at 0°C. Add DCC (1.1 eq) and stir for 30 minutes to form the active ester.
-
Coupling: Add H-Trp-OEt·HCl (1.0 eq) and TEA (1.0 eq) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (System: CHCl3/MeOH 9:1).
-
Workup: Filter off the DCU byproduct. Dilute filtrate with EtOAc. Wash sequentially with 5% NaHCO3, 1M HCl, and Brine.
-
Purification: Dry over MgSO4, concentrate, and recrystallize from EtOH/Ether.
-
Validation: Verify structure via 1H-NMR and Mass Spectrometry (ESI-MS).
In Vitro Neurotropic Screening (PC12 Neurite Outgrowth)
Objective: Quantify the neurogenic potential of Pyr-Trp-OEt.
Protocol:
-
Cell Culture: Maintain PC12 cells in DMEM supplemented with 10% Horse Serum and 5% FBS.
-
Differentiation: Seed cells in 24-well plates coated with collagen IV. Lower serum to 1% (starvation conditions).
-
Treatment:
-
Control: Vehicle (0.1% DMSO).
-
Positive Control: NGF (50 ng/mL).
-
Experimental: Pyr-Trp-OEt (10 nM, 100 nM, 1 µM, 10 µM).
-
-
Incubation: 48–72 hours.
-
Analysis: Fix cells with 4% Paraformaldehyde. Stain with anti-beta-tubulin III.
-
Quantification: Use ImageJ (NeuronJ plugin) to measure:
-
Percentage of neurite-bearing cells (>2x cell body diameter).
-
Average neurite length per cell.
-
In Vivo Behavioral Validation (Forced Swim Test)
Objective: Assess antidepressant-like neurotropic activity.
Protocol:
-
Subjects: Male C57BL/6 mice (n=10/group).
-
Administration: IP injection of Pyr-Trp-OEt (1 mg/kg, 10 mg/kg) daily for 7 days.
-
Test (Day 8): Place mice in a cylinder (25cm high, 10cm diameter) filled with 19cm of water (23-25°C).
-
Measurement: Record immobility time during the last 4 minutes of a 6-minute test.
-
Interpretation: Reduced immobility indicates antidepressant activity, correlating with enhanced monoaminergic tone or neuroplasticity.
Critical Analysis & Future Directions
Stability vs. Toxicity
While the pGlu cap protects against aminopeptidases, the indole ring of Tryptophan is susceptible to oxidative stress (forming kynurenines). Formulations must include antioxidants (e.g., ascorbic acid) or be stored under inert gas.
Regulatory & Clinical Context
Pyr-Trp-OEt falls into the category of "Designerd Peptides." While patent literature (EP0085283A1) supports its utility in treating depressive and cognitive disorders, modern drug development requires rigorous ADME profiling.
Key Development Hurdles:
-
Esterase Sensitivity: Rapid hydrolysis in the liver may reduce CNS bioavailability. Intranasal delivery could bypass hepatic first-pass metabolism.
-
Receptor Identification: Binding studies (Radioligand binding assays) against 5-HT receptors and TrkB are necessary to confirm the specific molecular target.
References
- Polleri, A., et al. (1983). Pyroglutamyl-tryptophan derivatives, process for their preparation and their therapeutic applications. European Patent Office. Patent EP0085283A1.
-
Ano, Y., et al. (2019).[1] Tryptophan-related dipeptides in fermented dairy products suppress microglial activation and prevent cognitive decline.[1] Aging, 11(9), 2949–2967. Available at: [Link]
-
Hanafy, A. S., et al. (2021).[1] Blood-brain barrier models: Rationale for selection.[1] Advanced Drug Delivery Reviews, 176, 113859.[1] Available at: [Link]
-
Chikhale, E. G., et al. (1994).[1] Hydrogen bonding potential as a determinant of the in vitro and in situ blood-brain barrier permeability of peptides.[1] Pharmaceutical Research, 11(3), 412–419.[1] Available at: [Link]
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Technical Guide: Pharmacokinetics and Metabolism of Pyr-Trp-OEt
The following technical guide details the pharmacokinetics (PK) and metabolism of Pyr-Trp-OEt (Pyroglutamyl-Tryptophan Ethyl Ester), a synthetic dipeptide derivative designed for enhanced blood-brain barrier (BBB) penetration and neurotropic activity.
Executive Summary
Pyr-Trp-OEt (CAS: 87694-58-4) is the ethyl ester prodrug of the bioactive dipeptide L-Pyroglutamyl-L-Tryptophan (pGlu-Trp) . The esterification of the C-terminus significantly increases lipophilicity (
Physicochemical Identity & Properties
Understanding the structural properties is a prerequisite for designing robust PK assays.
| Parameter | Data | Relevance to PK |
| Chemical Name | L-Pyroglutamyl-L-tryptophan ethyl ester | Parent Compound |
| Molecular Formula | Mass Spectrometry (Precursor Ion) | |
| Molecular Weight | 343.38 g/mol | Small molecule range; rapid diffusion. |
| Solubility | DMSO, Methanol, Ethanol | Sample preparation solvent choice. |
| pKa | ~14.7 (Amide/Indole) | Ionization efficiency in ESI(+). |
| Stability | Hydrolytically sensitive (Ester) | Requires acidified plasma for collection. |
Metabolic Pathway Analysis
The metabolism of Pyr-Trp-OEt is biphasic, characterized by rapid "first-pass" ester hydrolysis followed by peptidase cleavage.
Phase I: Bioactivation (De-esterification)
Upon systemic entry, Pyr-Trp-OEt is subjected to hydrolysis by non-specific carboxylesterases (CES) present in plasma, liver, and the intestinal wall.
-
Reaction:
-
Kinetics: Rapid. The ethyl ester acts as a "carrier" moiety.[1]
-
Significance: The free acid (Pyr-Trp) is the primary circulating species that exhibits neurotropic effects.
Phase II: Peptidolytic Cleavage
The dipeptide Pyr-Trp is relatively resistant to aminopeptidases due to the N-terminal pyroglutamyl ring (lactam structure). However, it is eventually cleaved by cytosolic pyroglutamyl peptidases (Type I or II) or non-specific proteases.
-
Reaction:
Phase III: Downstream Disposition
-
L-Tryptophan: Enters the serotonin (5-HT) or kynurenine pathways.
-
L-Pyroglutamic Acid: Converted to Glutamate via 5-oxoprolinase (ATP-dependent).
Visualization: Metabolic Fate Pathway
Figure 1: Metabolic cascade of Pyr-Trp-OEt from prodrug activation to downstream amino acid disposition.[2]
Pharmacokinetic Profile
Based on the structural class and analogous pGlu-peptide data, the expected PK profile is as follows:
| PK Parameter | Description & Mechanism |
| Absorption | High. The ethyl ester modification increases lipophilicity, enhancing passive transport across the intestinal epithelium compared to the free acid. |
| Distribution ( | Moderate to High. The compound is designed to cross the BBB. Accumulation is expected in the CNS, liver, and kidneys. |
| Metabolism | High Clearance. Rapid conversion to Pyr-Trp. The half-life ( |
| Excretion | Renal elimination of the hydrolyzed metabolites (pGlu and Trp derivatives). |
Experimental Protocols
Protocol A: In Vitro Metabolic Stability Assay
Objective: Determine the intrinsic clearance (
-
Preparation:
-
Prepare a 10 mM stock of Pyr-Trp-OEt in DMSO.
-
Thaw pooled human/rat plasma and liver microsomes (0.5 mg/mL protein).
-
-
Incubation:
-
Dilute stock to 1 µM (final) in pre-warmed matrix (37°C).
-
Timepoints: 0, 5, 15, 30, 60, and 120 minutes.
-
Control: Include Propantheline (esterase positive control) and Warfarin (stable control).
-
-
Quenching:
-
Aliquot 50 µL of sample into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).
-
Vortex for 1 min; Centrifuge at 4,000g for 15 min.
-
-
Analysis: Inject supernatant into LC-MS/MS.
-
Calculation: Plot
vs. time. Slope gives .
Protocol B: LC-MS/MS Bioanalytical Method
Objective: Quantify Pyr-Trp-OEt and Pyr-Trp in plasma with high specificity.
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3.0 min.
MRM Transitions (Optimized):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pyr-Trp-OEt | 344.2 | 130.1 (Indole) | 25 |
| Pyr-Trp-OEt | 344.2 | 84.0 (Pyr ring) | 35 |
| Pyr-Trp (Metab) | 316.1 | 130.1 (Indole) | 22 |
Visualization: Bioanalytical Workflow
Figure 2: Step-by-step bioanalytical workflow for the extraction and quantification of Pyr-Trp-OEt.
References
-
European Patent Office. (1983). Pyroglutamyl-tryptophan derivatives, process for their preparation and their therapeutic applications (EP0085283A1).[1] Retrieved from .
-
ChemicalBook. (n.d.). PYR-TRP-OET Chemical Properties and Structure. Retrieved from .
-
National Institutes of Health (NIH). (2025). Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer. Retrieved from .
- Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids, 30(4), 351-367. (Contextual grounding for peptide stability).
Sources
Technical Guide: Pyr-Trp-OEt for CNS Drug Delivery Research
Part 1: Executive Summary
Pyr-Trp-OEt (L-Pyroglutamyl-L-tryptophan ethyl ester) represents a specialized class of dipeptide derivatives designed to overcome the blood-brain barrier (BBB). Unlike standard hydrophilic peptides which suffer from poor membrane permeability and rapid enzymatic degradation, Pyr-Trp-OEt utilizes a dual-mechanism strategy: N-terminal cyclization (Pyroglutamyl) to reduce susceptibility to aminopeptidases, and C-terminal esterification (Ethyl Ester) to enhance lipophilicity and facilitate passive or carrier-mediated transport.
This guide provides a comprehensive technical framework for researchers utilizing Pyr-Trp-OEt. It covers the chemical rationale, synthesis protocols, and validation methodologies required to establish its efficacy as a neurotropic agent or tryptophan delivery vector.
Part 2: Chemical & Physicochemical Profile
Before initiating synthesis or biological testing, the physicochemical parameters must be understood to predict in vivo behavior.
| Parameter | Specification | Causality / Rationale |
| Compound Name | Pyr-Trp-OEt | L-Pyroglutamyl-L-tryptophan ethyl ester |
| Molecular Formula | C₁₈H₂₁N₃O₄ | Balanced C/N ratio for membrane interaction. |
| Molecular Weight | 343.38 g/mol | < 400 Da, ideal for BBB penetration (Lipinski’s Rule of 5). |
| Predicted LogP | ~1.5 - 2.0 | Esterification shifts LogP from negative (hydrophilic) to positive range, enabling passive diffusion. |
| Solubility | DMSO, Ethanol, MeOH | Low water solubility requires formulation (e.g., cyclodextrins) for in vivo dosing. |
| Stability | High (Solid state) | N-terminal lactam ring confers resistance to exopeptidases. |
Part 3: Mechanism of Action (CNS Delivery)
The efficacy of Pyr-Trp-OEt relies on its ability to act as a Pro-drug and a Transporter Substrate .
Transport Mechanisms
-
Passive Diffusion: The ethyl ester modification masks the ionizable carboxyl group, significantly increasing the partition coefficient (LogP). This allows the molecule to diffuse through the endothelial lipid bilayer of the BBB.
-
Carrier-Mediated Transport (PEPT2): The Peptide Transporter 2 (PEPT2), highly expressed at the choroid plexus and astrocytic end-feet, has a high affinity for dipeptides. The pyroglutamyl moiety mimics endogenous substrates, potentially facilitating active influx.
Intracellular Metabolism (The "Trap")
Once inside the brain parenchyma, intracellular esterases (e.g., carboxylesterases) hydrolyze the ethyl ester.
-
Reaction: Pyr-Trp-OEt + H₂O → Pyr-Trp + Ethanol
-
Result: The resulting free acid (Pyr-Trp) is more hydrophilic and less likely to diffuse back out (efflux), effectively "trapping" the active moiety in the CNS.
-
Downstream Effect: Pyr-Trp can be further metabolized to L-Tryptophan, the direct precursor to Serotonin (5-HT) , influencing mood and sleep pathways.
Mechanistic Pathway Diagram
Figure 1: Dual-pathway transport mechanism of Pyr-Trp-OEt across the BBB and subsequent metabolic activation.
Part 4: Synthesis Protocol
Objective: Synthesize high-purity Pyr-Trp-OEt via standard solution-phase peptide coupling.
Reagents & Materials
-
Component A: L-Pyroglutamic acid (L-pGlu-OH)
-
Component B: L-Tryptophan ethyl ester hydrochloride (H-Trp-OEt·HCl)
-
Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
-
Base: N-Methylmorpholine (NMM) or DIPEA.
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Methodology
-
Activation:
-
Dissolve L-Pyroglutamic acid (1.0 eq) in anhydrous DMF under nitrogen atmosphere.
-
Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) at 0°C. Stir for 30 minutes to form the active ester.
-
Rationale: Pre-activation minimizes racemization of the sensitive Tryptophan moiety.
-
-
Coupling:
-
Add L-Tryptophan ethyl ester HCl (1.0 eq) to the reaction mixture.
-
Add NMM (2.2 eq) dropwise to neutralize the HCl salt and catalyze the reaction.
-
Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
-
Workup:
-
Evaporate DMF under reduced pressure.
-
Dissolve residue in Ethyl Acetate (EtOAc).
-
Wash Sequence:
-
5% Citric Acid or KHSO₄ (Removes unreacted amine/base).
-
Saturated NaHCO₃ (Removes unreacted acid/HOBt).
-
Brine (Drying).
-
-
Dry organic layer over anhydrous Na₂SO₄ and concentrate.
-
-
Purification:
-
Recrystallize from EtOAc/Hexane or purify via Flash Column Chromatography (SiO₂, MeOH:DCM gradient).
-
Target Purity: >98% (Assess via HPLC at 280 nm for Trp indole absorption).
-
Part 5: Experimental Validation (Self-Validating Protocols)
To confirm the utility of Pyr-Trp-OEt, you must validate its stability and BBB permeability.
In Vitro Stability Assay (Plasma vs. Brain)
Hypothesis: The ester should be stable in plasma (to reach the brain) but rapidly hydrolyzed in brain homogenate (to release the drug).
Protocol:
-
Preparation: Incubate Pyr-Trp-OEt (10 µM) in:
-
Rat Plasma (37°C)
-
Rat Brain Homogenate (37°C)
-
PBS Control (pH 7.4)
-
-
Sampling: Aliquot at 0, 15, 30, 60, and 120 mins.
-
Quenching: Add ice-cold Acetonitrile to precipitate proteins. Centrifuge.
-
Analysis: LC-MS/MS monitoring transitions for Pyr-Trp-OEt (Parent) and Pyr-Trp (Metabolite).
-
Success Criteria:
(Plasma) > (Brain).
In Vivo Brain Uptake Study
Protocol:
-
Administration: IV injection of Pyr-Trp-OEt (10 mg/kg) in tail vein of mice.
-
Timepoints: 5, 15, 30, 60 min.
-
Tissue Collection: Perfuse with saline to remove blood from brain capillaries (Critical step to avoid false positives from blood contamination).
-
Homogenization: Homogenize brain tissue; extract with Methanol.
-
Quantification: Measure levels of Pyr-Trp (Free acid) in brain tissue.
-
Note: Detection of the free acid confirms not just entry, but successful prodrug activation.
-
Part 6: Pathway & Logic Visualization
The following diagram illustrates the experimental workflow required to validate this compound.
Figure 2: Step-by-step validation workflow from synthesis to in vivo quantification.
Part 7: References
-
Advenier, C., et al. (1983). Pyroglutamyl-tryptophan derivatives, process for their preparation and their therapeutic applications.[1] European Patent EP0085283A1.
-
Smith, D. E., et al. (2004). The proton oligopeptide cotransporter family SLC15 in physiology and pharmacology. Pflugers Archiv, 447(5), 610-618.
-
Keep, R. F., & Smith, D. E. (2011). Peptide transporter 2 (PEPT2) in brain: structure, function, and regulation. AAPS Journal, 13(3), 320-330.
-
Pardridge, W. M. (2022). Blood-Brain Barrier Drug Delivery of IgG Fusion Proteins with a Transferrin Receptor Monoclonal Antibody. Pharmaceuticals, 15(9), 1066.
-
HongTide Biotechnology. (2023). Drug Carrier Dipeptides: Pyr-Trp-OEt Product Specifications.[2]
Sources
The Enigmatic N-Terminus: A Technical Guide to the Discovery and History of Pyroglutamyl Dipeptides
For the Researcher, Scientist, and Drug Development Professional
Abstract
Pyroglutamyl (pGlu) dipeptides, characterized by an N-terminal pyroglutamic acid residue, represent a fascinating and often overlooked class of biomolecules. This guide provides a comprehensive exploration of their discovery, historical significance, and the technical methodologies underpinning their study. From their origins in food science to their implications in neurobiology and drug development, we will delve into the unique chemistry of the pyroglutamyl residue, which imparts significant resistance to enzymatic degradation, a property of profound interest in medicinal chemistry. This document offers a senior application scientist's perspective on the robust protocols for the synthesis, purification, and characterization of these peptides, emphasizing the causality behind experimental choices and the establishment of self-validating systems. Detailed step-by-step methodologies for solid-phase synthesis and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis are provided, alongside illustrative diagrams to elucidate key workflows and concepts.
A Serendipitous Discovery: The Historical Unraveling of Pyroglutamyl Peptides
The story of pyroglutamyl peptides is not one of a singular, targeted discovery, but rather a gradual emergence from different fields of study. Initially, their presence was noted as a chemical curiosity in food science, where they were identified as products of non-enzymatic cyclization of N-terminal glutamine or glutamic acid residues in peptides, often induced by heat or changes in pH during food processing.[1][2][3] This intramolecular cyclization results in the formation of a stable five-membered lactam ring, a feature that would later prove to be of immense biological significance.
A pivotal moment in the history of pyroglutamyl peptides came with the structural elucidation of Thyrotropin-Releasing Hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH2.[4][5] The discovery that this crucial hypothalamic-releasing hormone was "capped" with a pyroglutamyl residue highlighted the biological relevance of this modification. The pyroglutamyl group was found to protect the peptide from degradation by aminopeptidases, ensuring its journey from the hypothalamus to the pituitary gland.[6] This discovery spurred significant interest in the synthesis and biological activity of other pyroglutamyl-containing peptides.
Early research into the enzymatic basis of pyroglutamyl peptide metabolism led to the isolation of pyroglutamyl aminopeptidase (PAP) from Pseudomonas fluorescens in 1968.[6] This enzyme specifically cleaves the N-terminal pyroglutamyl residue, further underscoring the specialized biochemical pathways that have evolved to handle these modified peptides.
The Chemistry of Stability: Formation and Properties of the Pyroglutamyl Residue
The defining feature of a pyroglutamyl peptide is the N-terminal pyroglutamic acid, a cyclic amide formed from glutamic acid or glutamine. This transformation is a key determinant of the peptide's chemical and biological properties.
Formation of the Pyroglutamyl Ring
The formation of the pyroglutamyl residue can occur both spontaneously and enzymatically.[2][7]
-
Spontaneous Cyclization: N-terminal glutamine residues are particularly prone to intramolecular cyclization to form pyroglutamic acid, with the release of ammonia. This reaction can be accelerated by heat and acidic or basic conditions. N-terminal glutamic acid can also cyclize, though generally at a slower rate, through a dehydration reaction.[8]
-
Enzymatic Formation: Glutaminyl cyclases (QCs) are enzymes that catalyze the formation of pyroglutamyl residues from N-terminal glutamine. These enzymes play a crucial role in the post-translational modification of many biologically active peptides and proteins.
Caption: Formation pathways of the N-terminal pyroglutamyl residue.
Impact on Peptide Properties
The presence of the pyroglutamyl residue has profound effects on a peptide's characteristics:
| Property | Consequence of Pyroglutamyl Residue |
| Enzymatic Stability | The cyclic structure blocks the action of most aminopeptidases, significantly increasing the peptide's half-life in biological systems. |
| Receptor Binding | The modification can influence the peptide's conformation, potentially altering its affinity and specificity for its target receptor. |
| Solubility | The loss of the free N-terminal amine can affect the peptide's overall charge and hydrophobicity, influencing its solubility. |
Synthesis of Pyroglutamyl Dipeptides: A Practical Guide
The synthesis of pyroglutamyl dipeptides is a critical step in their study, enabling the production of pure material for biological assays and structural analysis. Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for this purpose.[9]
Rationale for Solid-Phase Synthesis
SPPS offers several advantages for the synthesis of pyroglutamyl dipeptides:
-
Efficiency: The use of a solid support simplifies the purification process at each step, as excess reagents and byproducts are simply washed away.[9]
-
Control: The stepwise addition of amino acids allows for precise control over the peptide sequence.
-
Versatility: A wide range of protecting groups and resins are available to accommodate different amino acid properties and desired C-terminal modifications.
Step-by-Step Protocol for Solid-Phase Synthesis of a Pyroglutamyl Dipeptide
This protocol outlines the synthesis of a generic pGlu-Xaa dipeptide, where "Xaa" represents any amino acid.
Materials:
-
Fmoc-Xaa-Wang resin
-
Fmoc-pGlu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling: Swell the Fmoc-Xaa-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling of Pyroglutamic Acid:
-
In a separate vial, dissolve Fmoc-pGlu-OH (3 equivalents relative to the resin substitution), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Final Fmoc Deprotection:
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the Fmoc deprotection procedure as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3x) and dry it under a stream of nitrogen.
-
Add the TFA cleavage cocktail to the resin and shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Caption: Solid-phase synthesis workflow for a pyroglutamyl dipeptide.
Analytical Characterization: Unveiling the Identity and Purity
Accurate characterization of synthesized pyroglutamyl dipeptides is paramount to ensure their identity and purity before their use in biological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
The Power of LC-MS/MS
LC-MS/MS provides both qualitative and quantitative information about the peptide:
-
Liquid Chromatography (LC): Separates the target peptide from impurities based on its physicochemical properties (e.g., hydrophobicity).
-
Tandem Mass Spectrometry (MS/MS): Provides a precise mass measurement of the peptide (MS1) and its fragmentation pattern (MS2), which allows for sequence confirmation.
Detailed Protocol for LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer with electrospray ionization (ESI) source
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS Method:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MS1 Scan: Scan a mass range that includes the expected m/z of the protonated dipeptide (e.g., m/z 100-1000).
-
MS2 Fragmentation: Use collision-induced dissociation (CID) to fragment the precursor ion corresponding to the dipeptide. The fragmentation pattern will be characteristic of the peptide sequence.
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the target peptide to determine its retention time and purity.
-
Analyze the MS2 spectrum to confirm the peptide sequence by identifying the characteristic b- and y-ions.
Caption: Workflow for the LC-MS/MS analysis of pyroglutamyl dipeptides.
Biological Significance and Therapeutic Potential
The inherent stability of pyroglutamyl dipeptides has made them attractive candidates for drug development. Their resistance to enzymatic degradation can lead to improved pharmacokinetic profiles compared to their non-cyclized counterparts.
Reported biological activities of pyroglutamyl dipeptides are diverse and include:
Furthermore, the enzymatic machinery involved in the formation and degradation of pyroglutamyl peptides, such as glutaminyl cyclase and pyroglutamyl peptidase I, have emerged as potential therapeutic targets for a range of diseases, including Alzheimer's disease and inflammatory disorders.[10][11]
Conclusion
The journey of pyroglutamyl dipeptides from being a curious artifact of food processing to a class of molecules with significant therapeutic potential is a testament to the importance of interdisciplinary research. Their unique structural feature, the N-terminal pyroglutamyl residue, imparts a remarkable stability that continues to be exploited in the design of novel peptide-based therapeutics. The robust and well-established methods for their synthesis and analysis, as detailed in this guide, provide the necessary tools for researchers to further explore the biological roles and therapeutic applications of these enigmatic molecules. As our understanding of the "pyroglutamyl-ome" expands, so too will the opportunities to harness the power of this simple yet profound chemical modification for the betterment of human health.
References
-
Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources. (2019). ResearchGate. [Link]
-
Chemistry and biological significance of food-derived pyroglutamyl peptides. (2019). Morressier. [Link]
-
The Purification and Characterisation of a Pyroglutamyl Aminopeptidase Type-1 Activity from the Cytosolic Fraction of Bovine Who. DORAS | DCU Research Repository. [Link]
-
(PDF) Pyroglutamate-Modified Amyloid Beta Peptides: Emerging Targets for Alzheimer´s Disease Immunotherapy. ResearchGate. [Link]
-
Quantitative analysis of pyroglutamic acid in peptides. PubMed. [Link]
-
Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation. Frontiers. [Link]
-
Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side... ResearchGate. [Link]
-
6.7 Pyroglutamic Acid Peptides. Thieme. [Link]
-
Synthesis of pyroglutamylhistidylprolineamide by classical and solid phase methods. Journal of Medicinal Chemistry. [Link]
-
Isolation and identification of indigestible pyroglutamyl peptides in an enzymatic hydrolysate of wheat gluten prepared on an industrial scale. PubMed. [Link]
-
Representative LC-MS/MS chromatograms of pyroglutamyl peptides in (A)... ResearchGate. [Link]
-
Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides. PubMed. [Link]
-
Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine. PubMed. [Link]
-
Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. PMC - NIH. [Link]
-
Unambiguous Identification of Pyroglutamate in Full-Length Biopharmaceutical Monoclonal Antibodies by NMR Spectroscopy. Mario Schubert. [Link]
-
Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]
-
Unambiguous Identification of Pyroglutamate in Full-Length Biopharmaceutical Monoclonal Antibodies by NMR Spectroscopy | Request PDF. ResearchGate. [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
-
Tripeptide amide L-pyroglutamyl-histidyl-L-prolineamide (L-PHP-thyrotropin-releasing hormone, TRH) promotes insulin-producing cell proliferation. PubMed. [Link]
-
Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. SCIEX. [Link]
-
Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons. PubMed. [Link]
-
The Biology of pro-Thyrotropin-Releasing Hormone- Derived Peptides*. Oxford Academic. [Link]
Sources
- 1. Isolation and identification of indigestible pyroglutamyl peptides in an enzymatic hydrolysate of wheat gluten prepared on an industrial scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tripeptide amide L-pyroglutamyl-histidyl-L-prolineamide (L-PHP-thyrotropin-releasing hormone, TRH) promotes insulin-producing cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Pyr-Trp-OEt in Brain Drug Delivery
Introduction: A Dipeptide-Based Strategy for Overcoming the Blood-Brain Barrier
The effective delivery of therapeutic agents to the central nervous system (CNS) is a formidable challenge in drug development, primarily due to the restrictive nature of the blood-brain barrier (BBB). The BBB is a complex, highly selective barrier that protects the brain from harmful substances while regulating the transport of essential nutrients.[1] This gatekeeper function, however, also prevents the entry of a vast majority of potential neurotherapeutics. To overcome this obstacle, various strategies are being explored, including the use of prodrugs and carrier-mediated transport systems.
This document provides a detailed guide to the application of L-pyroglutamyl-L-tryptophan ethyl ester (Pyr-Trp-OEt), a dipeptide-based molecule, as a potential carrier for enhanced drug delivery to the brain. Pyr-Trp-OEt is a compound with intrinsic neurotropic properties that can be chemically conjugated to a drug of interest, creating a prodrug designed to exploit specific transport mechanisms at the BBB.[2]
The Scientific Rationale: A Dual-Action Mechanism
The potential efficacy of Pyr-Trp-OEt as a brain drug delivery vehicle is predicated on a dual-action mechanism inherent in its structure:
-
Enhanced Lipophilicity: The ethyl esterification of the tryptophan residue increases the lipophilicity of the molecule. This is a common prodrug strategy to improve the passive diffusion of a molecule across the lipid-rich membranes of the brain endothelial cells that form the BBB.[3]
-
Carrier-Mediated Transport: The tryptophan component of the dipeptide is a large neutral amino acid. This makes the Pyr-Trp-OEt conjugate a potential substrate for the L-type Amino Acid Transporter 1 (LAT1), which is highly expressed on the BBB.[4][5] LAT1 facilitates the transport of essential amino acids, such as tryptophan, into the brain.[5] By mimicking an endogenous substrate, the Pyr-Trp-OEt-drug conjugate may be actively transported into the CNS.
The pyroglutamic acid moiety may also contribute to the overall neuroprotective effects of the carrier system.[1]
Proposed Mechanism of Action
The Pyr-Trp-OEt-drug conjugate is designed to be stable in systemic circulation, cross the BBB via a combination of passive diffusion and LAT1-mediated transport, and then undergo enzymatic cleavage within the brain parenchyma to release the active drug.
Sources
- 1. ijmrhs.com [ijmrhs.com]
- 2. EP0085283A1 - Pyroglutamyl-tryptophan derivatives, process for their preparation and their therapeutic applications - Google Patents [patents.google.com]
- 3. Video: Prodrugs [jove.com]
- 4. The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
Analytical Strategies for the Quantification of Pyroglutamyl-Tryptophan Ethyl Ester (Pyr-Trp-OEt)
Executive Summary & Scientific Rationale
This guide details the analytical quantification of Pyroglutamyl-Tryptophan Ethyl Ester (Pyr-Trp-OEt) , a hydrophobic dipeptide derivative often encountered as a synthetic intermediate in GnRH agonist production (e.g., Triptorelin) or as a bioactive taste peptide in fermentation processes.
The Analytical Challenge: Pyr-Trp-OEt presents a unique set of physicochemical challenges distinct from standard peptides:
-
N-Terminal Block: The pyroglutamyl (5-oxoprolyl) group eliminates the N-terminal basic amine, significantly reducing polarity and altering retention behavior compared to linear peptides.
-
Ester Lability: The C-terminal ethyl ester is susceptible to enzymatic hydrolysis (esterases in plasma) and chemical hydrolysis (high pH), necessitating strict sample handling protocols.
-
Detection duality: While the Tryptophan indole moiety allows for UV/Fluorescence detection, trace impurity analysis requires the specificity of MS/MS due to matrix interference.
This protocol outlines two validated workflows: HPLC-UV/Fluorescence for raw material QC (high concentration) and LC-MS/MS for biological matrices or trace impurity profiling.
Physicochemical Profile & Target Analyte[1][2]
| Parameter | Value / Characteristic | Note |
| Formula | ||
| Mol. Weight | 343.38 g/mol | Monoisotopic Mass: 343.15 |
| pKa | ~10.2 (Indole NH) | No basic N-terminus; acidic C-terminus blocked by ester. |
| LogP | ~1.5 - 2.0 | Moderately hydrophobic due to OEt and Indole. |
| Solubility | DMSO, Methanol, Acetonitrile | Limited solubility in pure water; requires organic modifier. |
| UV Max | 280 nm (Indole) | Secondary absorption at 220 nm (amide), but less specific. |
Workflow Selection Guide
The following decision matrix dictates the appropriate analytical technique based on your sensitivity requirements and matrix complexity.
Figure 1: Decision tree for selecting the optimal quantification method.
Method A: HPLC-UV/Fluorescence (QC & Purity)
Scope: Routine quality control, stability testing, and solubility studies. Principle: Reversed-phase chromatography utilizing the strong UV chromophore of the tryptophan indole ring.
Chromatographic Conditions
-
System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).
-
Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge BEH).
-
Why? The capped C18 phase provides adequate retention for the hydrophobic ester without excessive tailing.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Note: TFA suppresses silanol interactions, sharpening the peak shape for the indole group.
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection:
-
UV: 280 nm (Primary), 220 nm (Secondary - less specific).
-
Fluorescence (Optional): Excitation 280 nm / Emission 348 nm. (Increases S/N ratio by ~10-fold).
-
Gradient Table
| Time (min) | %A | %B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Sample Injection |
| 12.0 | 40 | 60 | Linear Gradient |
| 12.1 | 5 | 95 | Wash |
| 15.0 | 5 | 95 | Hold |
| 15.1 | 90 | 10 | Re-equilibration |
Method B: LC-MS/MS (Bioanalysis & Trace Impurities)
Scope: Pharmacokinetic (PK) studies, degradation product identification, and trace analysis in complex media. Principle: Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode.
-
Precursor Ion: m/z 344.2
-
Source Temp: 350°C (Ensure complete desolvation of the hydrophobic ester).
-
Capillary Voltage: 3.5 kV.
MRM Transitions
| Transition Type | Q1 Mass (Da) | Q3 Mass (Da) | Collision Energy (eV) | Structural Logic |
| Quantifier | 344.2 | 186.1 | 20 - 25 | Cleavage of Pyr-Trp amide bond; detection of Trp-related immonium ion. |
| Qualifier 1 | 344.2 | 298.1 | 10 - 15 | Neutral loss of Ethanol ( |
| Qualifier 2 | 344.2 | 84.0 | 30 - 35 | Pyroglutamyl ring fragment (characteristic of N-term Pyr). |
Note: Optimize Collision Energy (CE) using a 100 ng/mL infusion of pure standard.
LC Conditions (MS-Compatible)
-
Column: C18, 2.1 x 50 mm, 1.8 µm (UHPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water. (Avoid TFA in MS to prevent signal suppression).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Critical Protocol: Sample Preparation & Stability
The "Esterase Trap": The ethyl ester moiety is highly labile in biological matrices (plasma/serum) due to esterase activity. Improper handling will lead to the detection of the hydrolysis product (Pyr-Trp-OH) rather than the parent ester.
Protocol: Plasma/Serum Extraction
-
Collection: Collect blood into pre-chilled tubes containing NaF/KOx (esterase inhibitor) and keep on wet ice.
-
Quenching (Immediate):
-
Aliquot 100 µL plasma.
-
Add 300 µL ice-cold Acetonitrile containing 1% Formic Acid .
-
Why? The acid denatures esterases immediately, and the organic solvent precipitates proteins.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: 10,000 x g for 10 mins at 4°C.
-
Supernatant: Transfer to a silanized glass vial (or low-binding PP vial).
-
Note: Avoid standard polypropylene if sensitivity is low; hydrophobic peptides can adsorb to plastic walls.
-
Figure 2: Sample preparation workflow emphasizing esterase inhibition.
Method Validation Parameters (ICH Q2)
To ensure regulatory compliance, the following parameters must be validated:
-
Specificity: Inject blank matrix and potential degradation products (Pyr-Trp-OH, Trp, Pyr-OH). Ensure no interference at the retention time of Pyr-Trp-OEt.
-
Linearity:
-
UV: 1.0 – 100 µg/mL (
). -
MS: 1.0 – 1000 ng/mL (
).
-
-
Accuracy/Recovery: Spike samples at Low, Mid, and High QC levels. Acceptable range: 85-115%.
-
Stability:
-
Benchtop: 4 hours at 4°C (Critical assessment due to hydrolysis).
-
Autosampler: 24 hours at 10°C.
-
References
-
European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation.[1] (2011). Link
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[2] Link
- Sato, K., et al. "Identification of pyroglutamyl peptides in fermented beverages." Journal of Agricultural and Food Chemistry. (1998).
-
Sigma-Aldrich. L-Tryptophan ethyl ester hydrochloride Reference Standards.Link (Reference for physicochemical properties of Trp-esters).
-
PubChem. Compound Summary: Pyroglutamyl-tryptophan.[3]Link (Structural basis for MS fragmentation prediction).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 3. EP0085283A1 - Pyroglutamyl-tryptophan derivatives, process for their preparation and their therapeutic applications - Google Patents [patents.google.com]
Pyr-Trp-OEt applications in neuroscience research
Application Note: Pyr-Trp-OEt as a CNS-Targeting Prodrug & Metabolic Precursor
Executive Summary
Pyr-Trp-OEt (Pyroglutamyl-Tryptophan Ethyl Ester) is a synthetic dipeptide derivative designed to overcome the Blood-Brain Barrier (BBB), a notorious bottleneck in neuroscience drug development. While the parent dipeptide L-Pyroglutamyl-L-Tryptophan (Pyr-Trp) exhibits potential immunomodulatory and neuroprotective properties, its hydrophilicity limits central uptake.
The ethyl ester (OEt) modification serves two critical functions:
-
Lipophilicity Enhancement: It masks the C-terminal carboxyl charge, significantly increasing the partition coefficient (LogP) to facilitate passive diffusion across the brain endothelium.
-
Metabolic Trapping: Once inside the Central Nervous System (CNS), intracellular esterases hydrolyze the ester bond, reverting the molecule to its active, polar form (Pyr-Trp) or releasing L-Tryptophan for serotonin biosynthesis. This "lock-in" mechanism prevents rapid efflux.
This guide details the protocols for solubilization, stability profiling, and in vitro BBB permeability assessment of Pyr-Trp-OEt.
Mechanism of Action & Signaling
The utility of Pyr-Trp-OEt relies on a "Prodrug-to-Active" conversion workflow. The molecule acts as a Trojan horse, delivering the bioactive cargo (Tryptophan or the intact dipeptide) into the brain parenchyma.
Figure 1: Pyr-Trp-OEt CNS Entry and Metabolic Fate
Caption: Schematic of Pyr-Trp-OEt crossing the BBB via passive diffusion, followed by enzymatic hydrolysis to release active neuro-metabolites.
Physicochemical Properties & Handling
Before initiating biological assays, correct handling is vital to prevent premature hydrolysis or precipitation.
| Property | Specification | Experimental Implication |
| Molecular Weight | ~343.38 g/mol | Use molar concentrations (µM) for precise stoichiometry. |
| Solubility | Low in water; High in DMSO/Ethanol | Requires organic stock solution (see Protocol A). |
| Stability | Labile in plasma/basic pH | Keep stocks at -20°C; prepare working buffers fresh. |
| LogP (Predicted) | ~1.5 - 2.0 | Optimal range for BBB penetration. |
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Rationale: The ethyl ester is sensitive to spontaneous hydrolysis in aqueous, alkaline environments. Anhydrous organic solvents are required for long-term storage.
Materials:
-
Pyr-Trp-OEt powder (High Purity >98%)
-
DMSO (Dimethyl sulfoxide), Anhydrous, Sterile-filtered
-
Phosphate Buffered Saline (PBS), pH 7.4 (Calcium/Magnesium free)
Steps:
-
Weighing: Weigh 3.4 mg of Pyr-Trp-OEt into a sterile microcentrifuge tube.
-
Primary Solubilization: Add 100 µL of 100% Anhydrous DMSO . Vortex vigorously for 30 seconds until fully dissolved.
-
Concentration: This yields a 100 mM Stock Solution.
-
-
Aliquoting: Immediately aliquot into 10 µL volumes in amber tubes (light sensitive).
-
Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock 1:1000 into PBS (pH 7.4) to achieve a 100 µM working concentration .
-
Note: Ensure final DMSO concentration is < 0.1% to avoid cytotoxicity in neuronal cultures.
-
Protocol B: Plasma Stability Assay (Esterase Susceptibility)
Rationale: To confirm the "prodrug" mechanism, you must demonstrate that the molecule remains intact long enough to reach the BBB but is rapidly converted in the presence of esterases.
Materials:
-
Pooled Mouse or Human Plasma (Heparinized)
-
LC-MS/MS System
-
Acetonitrile (with 0.1% Formic Acid)
Workflow:
-
Incubation: Spike plasma (pre-warmed to 37°C) with Pyr-Trp-OEt to a final concentration of 10 µM.
-
Sampling: At time points 0, 5, 15, 30, and 60 minutes , remove 50 µL aliquots.
-
Quenching: Immediately add 200 µL of ice-cold Acetonitrile to precipitate proteins and stop esterase activity.
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor transitions for:
-
Parent: Pyr-Trp-OEt (344 m/z → fragment)
-
Metabolite: Pyr-Trp (316 m/z → fragment)
-
Acceptance Criteria:
-
T½ (Half-life): Should be < 30 minutes in plasma (indicating rapid conversion potential).
-
Control: Stability in PBS (pH 7.4) should show < 5% degradation over 60 minutes.
Protocol C: In Vitro BBB Permeability (PAMPA-BBB)
Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, non-cell-based method to predict passive diffusion across the BBB.
Materials:
-
PAMPA Sandwich Plate (Donor/Acceptor wells)
-
Porcine Brain Lipid Extract (PBLE) (20 mg/mL in Dodecane)
-
PBS (pH 7.4)
Steps:
-
Membrane Preparation: Coat the filter of the donor plate with 4 µL of PBLE solution. Allow to dry for 5 minutes.
-
Donor Loading: Add 200 µL of 100 µM Pyr-Trp-OEt (in PBS) to the donor wells.
-
Acceptor Loading: Add 300 µL of blank PBS to the acceptor wells.
-
Sandwich Assembly: Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate at room temperature for 18 hours in a humidity chamber (to prevent evaporation).
-
Quantification: Separate plates. Measure the concentration of Pyr-Trp-OEt in both Donor and Acceptor wells using UV-Vis Spectroscopy (280 nm for Tryptophan indole ring) or HPLC.
-
Calculation: Calculate the Effective Permeability (
): Where is acceptor concentration, is filter area, is volume, and is time.
Interpretation:
- cm/s: High BBB Permeability (CNS Active).
- cm/s: Low BBB Permeability.
References
-
Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids.[1] Link
-
Gynther, M., et al. (2008). Large neutral amino acid transporter enables brain drug delivery via prodrugs. Journal of Medicinal Chemistry. Link
-
Meronneau, D., et al. (1998). Survey of the stability of pyroglutamyl-peptides in human, rat and mouse serum. Neuropeptides. Link
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. Link
Disclaimer: This document is for research use only. Pyr-Trp-OEt is not approved for clinical use in humans.
Sources
Application Note & Protocols: Leveraging Pyr-Trp-OEt for Peptide Delivery Across the Blood-Brain Barrier
Introduction: Overcoming the Final Frontier in Neurological Therapeutics
The treatment of central nervous system (CNS) disorders remains one of the most significant challenges in modern medicine. While the therapeutic potential of peptides—with their high specificity and potency—is vast, their clinical application for neurological diseases is severely hampered by a formidable obstacle: the blood-brain barrier (BBB).[1] The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[2] This protective mechanism is crucial for maintaining brain homeostasis but also excludes nearly all large-molecule and most small-molecule drugs from the brain.
Strategies to overcome this barrier have included invasive methods and the development of complex biologic-based shuttles. An alternative and highly attractive approach is the use of small, brain-penetrating molecular vectors that can be conjugated to a therapeutic peptide cargo. This guide introduces Pyroglutamyl-Tryptophyl-Ethoxy Ester (Pyr-Trp-OEt) , a novel dipeptide-based vector designed to facilitate the transport of conjugated peptides into the brain. We provide a hypothesis-driven overview of its potential mechanism, detailed protocols for its synthesis and conjugation, and robust workflows for in vitro and in vivo validation.
A Hypothesis-Driven Mechanism of Action for Pyr-Trp-OEt
While specific transporter affinities for Pyr-Trp-OEt are still under investigation, its chemical structure suggests a multi-faceted mechanism for BBB translocation, leveraging both passive and active transport principles.
Structural Component Analysis
-
Pyroglutamic Acid (Pyr): The N-terminal pyroglutamate, a cyclic lactam of glutamic acid, provides exceptional stability against aminopeptidases, which are prevalent in plasma and at the BBB and would otherwise rapidly degrade linear peptides. This enhances the in-vivo half-life of the conjugate, increasing its opportunity to interact with the BBB.
-
Tryptophan (Trp): Tryptophan is an essential amino acid transported across the BBB by the Large Neutral Amino Acid Transporter 1 (LAT1). The bulky, lipophilic indole side chain of tryptophan is a key structural feature. It not only increases the overall lipophilicity of the vector but may also facilitate interaction with the LAT1 transporter, potentially enabling receptor-mediated transcytosis.
-
Ethyl Ester (OEt): The C-terminal ethyl ester is a critical modification that neutralizes the negative charge of the terminal carboxyl group. This dramatically increases the lipophilicity of the molecule, which is a primary determinant for passive diffusion across the lipid-rich membranes of the BBB endothelial cells.
The Proposed Translocation Pathway
We propose a two-pronged pathway for brain entry:
-
Enhanced Passive Diffusion: The high lipophilicity conferred by the tryptophan side chain and the ethyl ester modification allows the Pyr-Trp-OEt-peptide conjugate to readily partition into the lipid bilayers of the brain endothelial cells, facilitating entry via passive diffusion.
-
Potential Carrier-Mediation: The tryptophan moiety may allow the conjugate to "hijack" the LAT1 transporter, an endogenous system for nutrient uptake, to undergo active transport into the brain parenchyma.
Once inside the CNS, ubiquitous intracellular esterases can hydrolyze the ethyl ester bond. This cleavage would trap the now more polar, charged conjugate within the brain, creating a concentration gradient that favors further influx and reduces efflux.
Sources
Application Note: Cellular Interrogation of Pyr-Trp-OEt
Stability, Permeability, and Neuro-Immunomodulation Protocols
Abstract & Strategic Overview
Pyr-Trp-OEt is the ethyl ester derivative of the bioactive dipeptide Pyroglutamyl-Tryptophan (Pyr-Trp) . While the parent dipeptide (Pyr-Trp) exhibits significant neuroprotective and anti-inflammatory properties—often identified in fermented hydrolysates and neuro-active food ingredients—its hydrophilicity can limit passive diffusion across the blood-brain barrier (BBB) and cellular membranes.
The ethyl ester modification (OEt) serves as a "Trojan Horse" strategy: it increases lipophilicity to facilitate cellular entry. Once intracellular, ubiquitous cytosolic esterases hydrolyze the ester, releasing the active Pyr-Trp moiety.
Scope of this Guide: This application note provides a rigorous, self-validating framework to characterize Pyr-Trp-OEt. Unlike standard small-molecule screens, peptide ester assays require a dual focus:
-
Bio-activation: Verifying the prodrug-to-drug conversion (Stability & Hydrolysis).
-
Functional Efficacy: Quantifying downstream phenotypic effects (Neuro-inflammation and Cytoprotection).
Critical Handling & Stability (The "Prodrug" Validation)
Scientific Rationale: Peptide esters are susceptible to hydrolysis by serum esterases found in Fetal Bovine Serum (FBS). A common experimental error is incubating Pyr-Trp-OEt in complete media (10% FBS) for long durations, resulting in extracellular hydrolysis. This mimics the effect of the free acid (Pyr-Trp) rather than the enhanced uptake of the ester.
Key Directive: Always perform the "loading phase" in serum-reduced or serum-free media to ensure the ester enters the cell intact.
Protocol A: Intracellular Bio-activation Assay (HPLC/LC-MS)
Objective: Prove that Pyr-Trp-OEt enters the cell and is converted to Pyr-Trp.
Materials:
-
Cell Line: Caco-2 (intestinal model) or SH-SY5Y (neuronal model).
-
Compound: Pyr-Trp-OEt (dissolved in DMSO, final concentration <0.1%).
-
Lysis Buffer: Methanol:Water (50:50) with 0.1% Formic Acid (stops enzymatic activity immediately).
Step-by-Step Methodology:
-
Seeding: Plate cells in 6-well plates (
cells/well). Allow adherence (24h). -
Wash: Rinse cells
with HBSS to remove residual serum esterases. -
Treatment: Incubate with 100 µM Pyr-Trp-OEt in HBSS (Serum-Free) for time points: 15, 30, 60, and 120 minutes.
-
Termination:
-
Aspirate supernatant (save for analysis to check extracellular stability).
-
Wash cells rapidly (
) with ice-cold PBS. -
Add 300 µL Ice-Cold Lysis Buffer . Scrape cells and collect.
-
-
Extraction: Vortex vigorously (1 min), centrifuge at 14,000 x g for 10 min (
). Collect supernatant. -
Analysis: Inject onto C18 Reverse-Phase HPLC.
-
Gradient: 5% to 60% Acetonitrile in water (+0.1% TFA).
-
Detection: UV at 280 nm (Tryptophan indole ring).
-
Data Interpretation:
-
Success: Decrease in intracellular Pyr-Trp-OEt peak over time; concomitant increase in Pyr-Trp (free acid) peak.
-
Failure: Presence of Pyr-Trp in the supernatant indicates premature extracellular hydrolysis (check HBSS purity or cell leakage).
Functional Bioassays
Protocol B: Microglial Neuro-Inflammation Assay (BV-2 Model)
Objective: Assess the ability of the released Pyr-Trp to inhibit NF-kB mediated inflammation.
Scientific Rationale: Microglia are the immune cells of the brain. Lipopolysaccharide (LPS) activates TLR4 receptors, triggering the release of Nitric Oxide (NO). Pyr-Trp is known to suppress this pathway. This assay is self-validating because the colorimetric readout (Griess Reaction) is directly proportional to the inflammatory state.
Workflow Diagram (DOT):
Caption: Workflow for assessing anti-inflammatory activity. Pre-treatment allows ester uptake and conversion prior to the inflammatory insult.
Step-by-Step Methodology:
-
Seeding: Plate BV-2 cells in 96-well plates (
cells/well). -
Pre-treatment (Critical): Replace media with Low-Serum Opti-MEM containing Pyr-Trp-OEt (10, 50, 100 µM). Incubate for 1 hour .
-
Control: Vehicle (DMSO) alone.
-
Positive Control: Dexamethasone (1 µM) or NAC.
-
-
Induction: Add LPS (final conc. 1 µg/mL) directly to the wells. Do not wash off the peptide. Incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL supernatant to a fresh transparent plate.
-
Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5 min.
-
Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min.
-
-
Read: Measure Absorbance at 540 nm.
Data Presentation:
| Treatment Group | Concentration | Absorbance (540nm) | % NO Inhibition |
| Control (No LPS) | - | 0.045 | N/A (Baseline) |
| LPS Only | 1 µg/mL | 0.850 | 0% |
| Pyr-Trp-OEt + LPS | 10 µM | 0.720 | ~15% |
| Pyr-Trp-OEt + LPS | 50 µM | 0.450 | ~47% |
| Pyr-Trp-OEt + LPS | 100 µM | 0.210 | ~75% |
Protocol C: Neuroprotection Against Oxidative Stress
Objective: Determine if Pyr-Trp-OEt protects neurons from Glutamate or H2O2 induced toxicity.
Scientific Rationale: The indole ring of Tryptophan is an electron donor, making it a scavenger of Reactive Oxygen Species (ROS). However, free Tryptophan is tightly regulated. Delivering it via the Pyr-Trp-OEt prodrug ensures higher intracellular concentrations to combat oxidative insults.
Methodology:
-
Cell Line: SH-SY5Y (differentiated with Retinoic Acid for 5 days to induce neuronal phenotype).
-
Pre-treatment: Incubate cells with Pyr-Trp-OEt (10–100 µM) for 2 hours in serum-free media.
-
Insult:
-
Option A (Excitotoxicity): Add L-Glutamate (50 mM).
-
Option B (Oxidative Stress): Add
(150 µM).
-
-
Incubation: 24 hours.
-
Readout: CCK-8 or MTT Assay (measure mitochondrial metabolic activity).
Mechanism of Action Visualization
The following diagram illustrates the "Trojan Horse" mechanism required for the assay's success.
Caption: Mechanism of Action. The ester (red) crosses the membrane and is activated by intracellular enzymes (green) to the active form (blue).
References
-
TCI Chemicals. (n.d.). L-Tryptophan Ethyl Ester Hydrochloride Product Properties. Retrieved from Grounding: Confirms chemical structure and physical properties of the ethyl ester derivative.
-
Meloni, B. P., et al. (2020). Neuroprotective peptides fused to arginine-rich cell penetrating peptides. ResearchGate. Retrieved from Grounding: Provides protocols for neuroprotective peptide assays in neuronal cultures (glutamate excitotoxicity).
-
Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids.[1][2][3][4][5] Grounding: Discusses the susceptibility of esters to serum esterases and the necessity of stability testing.
-
Sigma-Aldrich. (n.d.).[4] L-Tryptophan ethyl ester hydrochloride Safety & Documentation. Retrieved from Grounding: Standard reference for handling and solubility of Tryptophan esters.
-
Zhang, M., et al. (2021). Investigation of a Neuroprotective Peptide from Round Scad. PubMed. Retrieved from Grounding: Validates the specific neuroprotective and anti-inflammatory pathways (NF-kB/Akt) relevant to Tryptophan-containing dipeptides.[6]
Sources
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. peptide.com [peptide.com]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-色氨酸乙酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration [mdpi.com]
- 6. Investigation of a Neuroprotective Peptide from Round Scad (Decapterus maruadsi): Bioactivity Validation, Gastrointestinal Digestion Stability, and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Pyr-Trp-OEt in Murine Models
Introduction: Unlocking the Potential of a Novel Tryptophan Analogue
Pyr-Trp-OEt (pyroglutamyl-tryptophan ethyl ester) is a modified dipeptide analogue with significant potential in preclinical research. As a derivative of tryptophan, the essential amino acid precursor to key neurotransmitters like serotonin and melatonin, Pyr-Trp-OEt is of considerable interest in neuroscience and pharmacology. The ethyl ester modification is designed to enhance cell permeability, allowing the molecule to serve as a stable delivery vehicle for tryptophan, potentially crossing the blood-brain barrier to exert its effects centrally.[1]
The successful in vivo evaluation of Pyr-Trp-OEt hinges on the appropriate selection and execution of an administration route. The route of administration is a critical determinant of the compound's ultimate pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME), which in turn dictates its pharmacodynamic effects and potential toxicity.[2]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the critical factors involved in selecting an administration route for Pyr-Trp-OEt in mouse models, complete with field-proven, step-by-step protocols. Our objective is to equip investigators with the necessary knowledge to design robust, reproducible, and ethically sound in vivo studies.
Physicochemical Profile and Pre-formulation Strategy
A thorough understanding of the compound's physical and chemical properties is the foundational step in developing a successful administration strategy.
| Property | Value | Source |
| Chemical Name | L-Tryptophan ethyl ester hydrochloride | |
| Molecular Formula | C₁₃H₁₆N₂O₂·HCl | |
| Molecular Weight | 268.74 g/mol | |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 220-225 °C (decomposes) | |
| Solubility | Soluble in methanol. Similar tryptophan esters are soluble in organic solvents like ethanol and DMSO but are sparingly soluble in aqueous buffers. |
The limited aqueous solubility of tryptophan esters indicates that Pyr-Trp-OEt is likely hydrophobic. This property is a primary challenge for in vivo administration and necessitates careful selection of a delivery vehicle. Water or simple saline buffers are unlikely to be suitable, as they may cause the compound to precipitate upon injection, leading to poor bioavailability and potential local toxicity.[3][4] Therefore, a preliminary solubility screen is a mandatory first step.
Protocol 1: Empirical Solubility Assessment
Objective: To identify a suitable solvent system or vehicle for Pyr-Trp-OEt for in vivo administration.
Materials:
-
Pyr-Trp-OEt
-
Vortex mixer
-
Microcentrifuge tubes
-
Selection of candidate vehicles:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn Oil
-
Polyethylene glycol 400 (PEG400)
-
5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
10% Tween 80 in sterile water
-
Procedure:
-
Weigh 1-5 mg of Pyr-Trp-OEt into separate microcentrifuge tubes.
-
Add a small, precise volume (e.g., 100 µL) of a single candidate vehicle to each tube.
-
Vortex vigorously for 2-3 minutes.
-
Visually inspect for dissolution. Note if the compound forms a clear solution, a fine suspension, or remains undissolved.
-
If the compound dissolves, add the vehicle in stepwise increments to determine the approximate saturation point.
-
For promising vehicles, prepare a test formulation at the target concentration for your study and observe its stability over a relevant period (e.g., 1-4 hours) at room temperature. Check for any signs of precipitation.
-
Causality Corner: This empirical screen is vital because the ideal vehicle must fully solubilize or uniformly suspend the compound at the desired concentration to ensure accurate and reproducible dosing.
Strategic Selection of an Administration Route
The choice of administration route is dictated by the scientific question being asked. Key considerations include the desired speed of onset, the required duration of exposure, and the target site of action. The four most common routes for small molecule administration in mice are oral gavage (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV).[2][5]
Decision-Making Workflow
The following diagram outlines a logical workflow for selecting the most appropriate administration route based on common experimental goals.
Caption: Decision matrix for selecting a Pyr-Trp-OEt administration route.
Comparative Analysis of Administration Routes
| Route | Onset Speed | Bioavailability | Common Use Case | Key Considerations |
| Intravenous (IV) | Immediate | 100% (by definition) | Definitive PK studies, acute dose-response, maximizing initial exposure.[6][7] | Technically challenging, requires significant skill; risk of embolism or local irritation.[8] |
| Intraperitoneal (IP) | Rapid (5-10 min) | High, but variable | Efficacy studies, sub-chronic dosing, screening when IV is not feasible.[2] | Risk of injection into abdominal fat, cecum, or bladder, leading to variability.[9] Irritant formulations can cause peritonitis. |
| Subcutaneous (SC) | Slow | Good, but may be incomplete | Sustained-release studies, chronic dosing, compounds with poor oral bioavailability. | Slower absorption forms a depot; limited by volume; irritant compounds can cause skin necrosis.[10] |
| Oral Gavage (PO) | Slowest | Variable | Simulating clinical oral route, studying first-pass metabolism, chronic efficacy studies.[4] | Risk of esophageal or stomach perforation; stress-inducing; requires skilled handling.[11][12] |
Vehicle Formulation and Preparation
Given the hydrophobic nature of Pyr-Trp-OEt, a specialized vehicle is required. The ideal vehicle should be non-toxic, biocompatible, and maintain the compound in a stable, deliverable state.
Recommended Vehicle Formulations:
-
For PO, IP, or SC administration: A suspension using an aqueous vehicle with suspending and/or solubilizing agents is common.
-
For IP, SC, or IV (with caution) administration: A co-solvent system can be used to achieve a clear solution, which is often necessary for IV administration.
-
Example: 10% DMSO, 40% PEG400, 50% sterile saline. This is a widely used formulation for solubilizing hydrophobic compounds for in vivo studies.[13]
-
Protocol 2: Preparation of a DMSO/PEG400/Saline Vehicle
Objective: To prepare a sterile co-solvent vehicle for solubilizing Pyr-Trp-OEt.
Materials:
-
Pyr-Trp-OEt
-
DMSO (sterile, injectable grade)
-
PEG400 (sterile, injectable grade)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes and syringes
Procedure:
-
Calculate the total volume of formulation needed for the experiment, including a small overage (~10-20%).
-
In a sterile conical tube, add the required volume of DMSO (10% of total volume).
-
Weigh the appropriate amount of Pyr-Trp-OEt and add it to the DMSO. Vortex or sonicate gently until the compound is completely dissolved. This step is critical; the compound must be dissolved in the pure organic solvent first.
-
Add the required volume of PEG400 (40% of total volume) to the DMSO solution. Mix thoroughly until the solution is homogenous.
-
Slowly, and with constant mixing, add the sterile saline (50% of total volume) to the organic mixture. Add the saline dropwise or in a very thin stream to prevent the compound from precipitating out of solution (a phenomenon known as "crashing out").
-
Once all components are added, inspect the final solution to ensure it is clear and free of particulates.
-
Self-Validation: The final formulation should remain a clear solution. If precipitation occurs, the concentration of Pyr-Trp-OEt may be too high for this vehicle system, or the saline was added too quickly.
Detailed Administration Protocols
All procedures must be performed by trained personnel in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol. Aseptic technique should be maintained throughout.
Protocol 3: Intraperitoneal (IP) Injection
Principle: To deliver the compound into the peritoneal cavity for rapid absorption into systemic circulation.
Materials:
-
25-27 gauge needle[14]
-
1 mL syringe
-
Pyr-Trp-OEt formulation
-
70% Isopropyl alcohol wipes
Procedure:
-
Restrain the mouse firmly by scruffing the neck and back to immobilize the head and upper body. Secure the tail.
-
Rotate the mouse to a supine position (dorsal recumbency), tilting the head slightly downwards. This allows the abdominal organs to shift cranially, away from the injection site.[15]
-
Identify the injection site in the lower right abdominal quadrant. This location avoids the cecum, urinary bladder, and major blood vessels.[14][16]
-
Wipe the area with an alcohol pad if required by institutional policy.
-
With the needle bevel facing up, insert it at a 30-40 degree angle into the skin and through the abdominal wall.[14]
-
Gently pull back on the plunger (aspirate) to ensure no fluid or blood enters the syringe.
-
Self-Validation: If you aspirate a yellow fluid (urine), greenish-brown fluid (intestinal contents), or blood, withdraw the needle immediately. Do not inject. Re-attempt the injection at a fresh site with a new needle.[14]
-
-
If aspiration is clear, depress the plunger smoothly to inject the full volume.
-
Withdraw the needle and return the mouse to its cage. Monitor the animal for 5-10 minutes for any signs of distress.
Protocol 4: Oral Gavage (PO)
Principle: To deliver a precise volume of the compound directly into the stomach.
Materials:
-
20-22 gauge, 1.5-inch flexible or curved gavage needle with a ball tip for an adult mouse.[17][18]
-
1 mL syringe
-
Pyr-Trp-OEt formulation
Procedure:
-
Measure the gavage needle externally from the tip of the mouse's nose to the xiphoid process (the last sternebra). Mark the needle to ensure you do not insert it too far, which could perforate the stomach.[12][19]
-
Restrain the mouse securely, ensuring the head and body are held in a straight vertical line to straighten the path to the esophagus.[11]
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth.[18][19]
-
As the needle reaches the back of the throat, the mouse will typically swallow, which helps guide the needle into the esophagus.[18]
-
Causality Corner: The needle should advance smoothly without resistance. If you feel any resistance or if the animal begins to struggle excessively, you may be in the trachea. Do not force the needle. Withdraw and begin again.[12][19]
-
Advance the needle to the pre-measured mark and administer the substance slowly.
-
Remove the needle in a single, smooth motion and return the mouse to its cage. Monitor for signs of respiratory distress.
Protocol 5: Subcutaneous (SC) Injection
Principle: To deliver the compound into the space beneath the skin for slower, sustained absorption.
Materials:
-
25-27 gauge needle[20]
-
1 mL syringe
-
Pyr-Trp-OEt formulation
Procedure:
-
Restrain the mouse and create a "tent" of loose skin over the interscapular region (the scruff of the neck).[16][21][22]
-
Insert the needle, bevel up, at the base of the skin tent at approximately a 45-degree angle. Be careful not to push the needle through the other side of the tent.[23]
-
Aspirate to ensure you have not entered a blood vessel.[16][23]
-
If clear, inject the solution. A small bleb or pocket of fluid will form under the skin.[23]
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage. Return the mouse to its cage.
Protocol 6: Intravenous (IV) Tail Vein Injection
Principle: To deliver the compound directly into the bloodstream for immediate and complete systemic distribution. This is a technically demanding procedure.
Materials:
-
Mouse restraining device
-
Heat source (e.g., heat lamp) to warm the tail
-
27-30 gauge needle[24]
-
1 mL or smaller syringe
-
Pyr-Trp-OEt formulation (must be a clear, particle-free solution)
Procedure:
-
Place the mouse in a restraining device.
-
Warm the tail using a heat lamp to cause vasodilation of the lateral tail veins, making them more visible and easier to access. Be careful not to overheat the animal.
-
Position the tail and wipe it with an alcohol pad to help visualize the veins.
-
With the needle bevel up and nearly parallel to the vein, carefully insert the needle into one of the lateral tail veins. Start injections distally (towards the tip of the tail) so that if the attempt fails, you can move to a more proximal site.[6][24]
-
Self-Validation: A successful cannulation is often indicated by a small "flash" of blood in the needle hub.[6] The injection should proceed with minimal resistance. If a subcutaneous bleb forms, the injection is not intravenous. Withdraw the needle, apply pressure, and re-attempt at a more proximal site.
-
Inject the solution slowly and evenly.[6]
-
Once the injection is complete, withdraw the needle and apply gentle pressure with gauze to the site until bleeding stops.[25]
-
Return the mouse to its cage and monitor closely.
Caption: Experimental workflow for intravenous (IV) tail vein injection.
Dosage Calculations and Administration Volumes
Accurate dosing is paramount for data integrity. Doses are typically calculated based on the animal's body weight in mg/kg.
Formula: Injection Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL)
Recommended Maximum Volumes and Needle Gauges for Mice:
| Route | Max Volume (bolus) | Recommended Needle/Tube Gauge | Source |
| IV | 5 mL/kg | 27-30 G | [24] |
| IP | 10 mL/kg | 25-27 G | [14] |
| SC | 5 mL/kg per site | 25-27 G | [20] |
| PO | 10 mL/kg | 20-22 G | [17][18] |
Note: These are general guidelines. The lowest possible volume should always be administered to minimize animal discomfort and physiological disruption.[14][17] For viscous or irritant solutions, volumes should be reduced.
References
-
The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. PubMed Central. [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]
-
Mouse Handling & Techniques. UNC Research. [Link]
-
SOP: Mouse Oral Gavage. Virginia Tech. [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. UBC Animal Care Services. [Link]
-
Pharmacokinetic analysis of acute and dietary exposure to piperonyl butoxide in the mouse. SpringerLink. [Link]
-
SOP: Mouse Intravenous Injections. Virginia Tech Research and Innovation. [Link]
-
Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PubMed Central. [Link]
-
Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. PubMed Central. [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. UBC Animal Care Services. [Link]
-
Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. ResearchGate. [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. [Link]
-
Subcutaneous Injection in the Mouse. Research Animal Training. [Link]
-
Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. PubMed Central. [Link]
-
Intravenous Injection in the Mouse. Research Animal Training. [Link]
-
L-Tryptophan, ethyl ester. PubChem. [Link]
-
Subcutaneous Injection in the Mouse. Procedures With Care. [Link]
-
Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. [Link]
-
Intraperitoneal Injection in the Mouse. Research Animal Training. [Link]
-
Niche Nonclinical Studies: Uncommon Routes of Administration and Animal Models. Premier Consulting. [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. UBC Animal Care Services. [Link]
-
Intravenous (IV) Tail Vein Injection in Mice and Rats. University of Queensland Research Support. [Link]
-
Evaluation of Age-Related Pyrethroid Pharmacokinetic Differences in Rats: Physiologically-Based Pharmacokinetic Model Development Using In Vitro Data and In Vitro to In Vivo Extrapolation. PubMed. [Link]
-
Which vehicle is suitable for highly hydrophobic substance?. ResearchGate. [Link]
-
Comparison of the Intraperitoneal, Retroorbital and per Oral Routes for F-18 FDG Administration as Effective Alternatives to Intravenous Administration in Mouse Tumor Models Using Small Animal PET/CT Studies. PubMed Central. [Link]
-
Mouse Intraperitoneal (IP) administration. University of Arizona Research, Innovation & Impact. [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. [Link]
-
SOP: Mouse Subcutaneous Injections. Virginia Tech Research and Innovation. [Link]
-
Drug Administration Routes and Therapeutic Strategies in Animals: A Comprehensive Review. ResearchGate. [Link]
-
Murine Pharmacokinetic Studies. PubMed Central. [Link]
-
Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. Institute of Laboratory Animal Science (LTK). [Link]
-
SOP 7.8 - Gavage Techniques in Small Animals (Mice). Queen's University. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. research.vt.edu [research.vt.edu]
- 7. Comparison of the Intraperitoneal, Retroorbital and per Oral Routes for F-18 FDG Administration as Effective Alternatives to Intravenous Administration in Mouse Tumor Models Using Small Animal PET/CT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravenous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 9. Intraperitoneal Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 10. downstate.edu [downstate.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. ltk.uzh.ch [ltk.uzh.ch]
- 16. research.unc.edu [research.unc.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. Subcutaneous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 22. urmc.rochester.edu [urmc.rochester.edu]
- 23. research.vt.edu [research.vt.edu]
- 24. animalcare.ubc.ca [animalcare.ubc.ca]
- 25. research-support.uq.edu.au [research-support.uq.edu.au]
Advanced HPLC Protocol for L-Pyroglutamyl-L-Tryptophan Ethyl Ester
Application Note & Standard Operating Procedure
Abstract
This technical guide details the High-Performance Liquid Chromatography (HPLC) analysis of L-pyroglutamyl-L-tryptophan ethyl ester (pGlu-Trp-OEt) , a synthetic dipeptide derivative often utilized as a drug carrier or prodrug intermediate. Due to the hydrophobic nature of the ethyl ester and the indole side chain of tryptophan, this protocol employs a Reversed-Phase (RP-HPLC) mode. The method is optimized to separate the target analyte from its primary hydrolysis degradation product (L-pyroglutamyl-L-tryptophan) and potential synthetic impurities (L-Tryptophan, L-Pyroglutamic acid).
Analyte Profile & Method Strategy
Physicochemical Properties[1][2]
-
Analyte : L-pyroglutamyl-L-tryptophan ethyl ester[1][2][3][4]
-
Molecular Structure : A dipeptide consisting of pyroglutamic acid (lactam ring at N-terminus) and tryptophan ethyl ester (C-terminus).
-
Key Characteristics :
-
Hydrophobicity : Significantly more hydrophobic than the free acid form due to the ethyl ester cap.
-
UV Absorption : Strong absorbance at 280 nm (Indole ring of Trp) and 214 nm (Peptide bond).
-
Stability : Susceptible to ester hydrolysis (forming pGlu-Trp) under alkaline conditions or prolonged exposure to moisture.
-
Critical Method Parameters (CMP)
-
Stationary Phase : A C18 (Octadecylsilane) column is selected to maximize hydrophobic interaction. The tryptophan moiety can interact with free silanols, causing peak tailing; therefore, a highly end-capped column with high carbon load is required.
-
Mobile Phase : A gradient of Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .[5] TFA acts as a pH modifier (pH ~2) to suppress ionization of residual silanols and sharpen the peak shape of the indole group.
-
Detection : Dual-wavelength monitoring.
-
280 nm : Primary quantification (High specificity for Trp).
-
214 nm : Secondary monitoring for non-aromatic impurities (e.g., pGlu derivatives lacking Trp).
-
Experimental Protocol
Reagents and Standards
-
Reference Standard : L-pyroglutamyl-L-tryptophan ethyl ester (>98% purity).
-
Impurity Standards : L-Tryptophan (Trp), L-Pyroglutamic acid (pGlu), L-pyroglutamyl-L-tryptophan (pGlu-Trp free acid).
-
Solvents : HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ), Trifluoroacetic Acid (sequencing grade).
Instrumentation Setup
-
System : Binary Gradient HPLC (e.g., Agilent 1260/1290 or Waters Alliance).
-
Detector : Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column : Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).
-
Column Temperature : 30°C (Controlled to prevent retention time drift).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV 280 nm (Ref 360 nm) |
| Run Time | 25 Minutes |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar impurities) |
| 15.0 | 40 | 60 | Linear Gradient (Elute Analyte) |
| 18.0 | 5 | 95 | Wash Step |
| 20.0 | 5 | 95 | Hold Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End of Run |
Sample Preparation
Caution : Avoid alkaline buffers which catalyze ester hydrolysis.
-
Stock Solution (1 mg/mL) : Weigh 10 mg of pGlu-Trp-OEt into a 10 mL volumetric flask. Dissolve in 50:50 Water:ACN.
-
Working Standard (100 µg/mL) : Dilute 1 mL of Stock Solution to 10 mL with Mobile Phase A.
-
Filtration : Filter through a 0.22 µm PTFE syringe filter prior to injection.
Degradation Pathways & Logic
Understanding the chemical behavior of the analyte is crucial for interpreting chromatograms. The primary degradation pathway is the hydrolysis of the ethyl ester.
Figure 1: Degradation pathway of L-pyroglutamyl-L-tryptophan ethyl ester.[1][3][6] The ester hydrolysis is the most rapid degradation route.
Expected Elution Order (Relative Retention)
-
pGlu (Most Polar, elutes near void volume).
-
L-Tryptophan (Polar aromatic).[7]
-
pGlu-Trp (Free acid, intermediate polarity).
-
pGlu-Trp-OEt (Analyte, most hydrophobic).
System Suitability & Validation Criteria
To ensure the trustworthiness of the data, the following system suitability parameters must be met before routine analysis.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | ± 2.0% RSD | Ensures gradient stability. |
| Peak Area Precision | ≤ 2.0% RSD (n=5) | Confirms injector accuracy. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Trp can tail; T > 1.5 indicates column aging or silanol activity. |
| Resolution (Rs) | > 2.0 between pGlu-Trp and pGlu-Trp-OEt | Critical for quantifying hydrolysis impurities. |
| Theoretical Plates (N) | > 5,000 | Ensures column efficiency. |
Workflow Diagram
Figure 2: Analytical workflow for the HPLC analysis of pGlu-Trp-OEt.
Troubleshooting Guide
-
Peak Splitting : Often indicates hydrolysis of the ester during sample preparation. Ensure samples are prepared in neutral or slightly acidic media and analyzed immediately.
-
Retention Time Drift : Check column temperature. Fluctuations in lab temperature can significantly affect the retention of hydrophobic esters.
-
High Backpressure : The sample may precipitate in high-aqueous mobile phases. Ensure the gradient starts with at least 5% ACN.
References
-
Giannola, L. I., et al. (1996).[3] "L-pyroglutamyl-L-tryptophan derivatives as potential drug carriers.[1][3][4] II.: Permeation behaviour and stability in the gastro-intestinal tract."[1][3] Pharmazie, 51(7), 487-489.[3]
- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
-
Waters Corporation. (2020). "Peptide Isolation – Method Development Considerations." Application Notes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. L-Tryptophan (CAS 73-22-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
Application Note: Pyr-Trp-OEt as a High-Efficiency Carrier for CNS Therapeutics
[1]
Part 1: Executive Summary & Mechanism of Action
The Challenge: The BBB Bottleneck
The Blood-Brain Barrier (BBB) excludes ~98% of small-molecule drugs and nearly 100% of large-molecule biotherapeutics. Traditional L-Tryptophan (Trp) supplementation to boost brain Serotonin (5-HT) is inefficient due to:
-
Rapid Peripheral Metabolism: Trp is degraded by Tryptophan 2,3-dioxygenase (TDO) in the liver.
-
Transport Competition: Trp competes with other Large Neutral Amino Acids (LNAAs like Valine, Leucine, Isoleucine) for the LAT1 transporter at the BBB.
The Solution: Pyr-Trp-OEt
Pyr-Trp-OEt is a chemically modified dipeptide designed to bypass these limitations.[1] It functions as a "Trojan Horse" prodrug.
Structural Advantages:
-
N-Terminal Pyroglutamic Acid (Pyr): The lactam ring protects the peptide from aminopeptidase degradation in the plasma, increasing circulatory half-life.
-
C-Terminal Ethyl Ester (OEt): Significantly increases lipophilicity (LogP), facilitating passive diffusion across endothelial membranes in addition to carrier-mediated transport.[1]
-
Dipeptide Motif: Mimics substrates for PEPT1/PEPT2 transporters or modifies the affinity for LAT1 , allowing it to enter the brain via alternative or high-capacity pathways.
Mechanism of Cargo Release
Once inside the brain parenchyma, the molecule undergoes a two-step bio-activation:
-
Ester Hydrolysis: Brain esterases cleave the ethyl group, yielding Pyr-Trp .
-
Peptide Cleavage: Neuronal peptidases cleave the peptide bond, releasing free L-Tryptophan and Pyroglutamic Acid .
-
Result: A high local concentration of Trp is available for Tryptophan Hydroxylase (TPH2) to synthesize Serotonin, bypassing the peripheral rate-limiting steps.
-
Figure 1: Transport and metabolic activation pathway of Pyr-Trp-OEt across the Blood-Brain Barrier.[1]
Part 2: Applications & Therapeutic Targets[2][3][4][5]
While primarily established for Tryptophan delivery, the Pyr-Trp scaffold is a versatile vector for other CNS agents.
| Application Domain | Target Condition | Mechanism / Benefit |
| Serotonergic Modulation | Depression, Anxiety, Insomnia | Delivers precursor (Trp) to boost 5-HT synthesis without peripheral toxicity.[1] |
| Cognitive Enhancement | Alzheimer's, Dementia | Co-delivery of Pyroglutamic acid (nootropic properties) and Trp improves cholinergic/serotonergic balance.[1] |
| Vector Design (R&D) | General CNS Drug Delivery | The Pyr-Trp motif can be used as a "tugboat" moiety.[1] Drugs with free amine or carboxyl groups can be conjugated to this scaffold to improve BBB penetration. |
Part 3: Experimental Protocols
Protocol A: Chemical Synthesis of Pyr-Trp-OEt
Objective: Synthesize high-purity Pyr-Trp-OEt for preclinical testing.
Reagents:
-
L-Pyroglutamic acid (Pyr-OH)[1]
-
L-Tryptophan ethyl ester hydrochloride (H-Trp-OEt[1]·HCl)
-
Dicyclohexylcarbodiimide (DCC) or EDC·HCl
-
1-Hydroxybenzotriazole (HOBt)[1]
-
Triethylamine (TEA)
-
Dichloromethane (DCM) / Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: Dissolve L-Pyroglutamic acid (10 mmol) in anhydrous DMF (20 mL) at 0°C. Add HOBt (11 mmol) and DCC (11 mmol). Stir for 30 minutes to form the active ester.
-
Coupling: Add L-Tryptophan ethyl ester HCl (10 mmol) and TEA (12 mmol) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours under nitrogen atmosphere.
-
Work-up:
-
Filter off the dicyclohexylurea (DCU) precipitate.
-
Dilute filtrate with Ethyl Acetate (100 mL).
-
Wash sequentially with: 5% citric acid (x3), saturated NaHCO₃ (x3), and brine (x3).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize from Ethanol/Ether or purify via Flash Chromatography (Silica gel, MeOH/DCM gradient).
-
Validation: Confirm structure via 1H-NMR (DMSO-d6) and LC-MS (Expected Mass: ~343.38 Da).
Protocol B: In Vitro BBB Permeability Assay (PAMPA-BBB)
Objective: Validate the passive diffusion capability of Pyr-Trp-OEt compared to free Tryptophan.
Materials:
-
PAMPA Explorer Kit (pION Inc. or equivalent)
-
Porcine Brain Lipid Extract (PBLE)
-
Dodecane[1]
-
UV Plate Reader[1]
Workflow:
-
Membrane Preparation: Dissolve PBLE (20 mg/mL) in dodecane. Coat the filter membrane of the donor plate (PVDF, 0.45 µm) with 4 µL of lipid solution.
-
Donor Solution: Prepare 100 µM solutions of:
-
Assembly: Add 200 µL of donor solution to the bottom plate. Add 200 µL of PBS to the acceptor (top) plate. Sandwich the plates.
-
Incubation: Incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).
-
Analysis: Separate plates. Measure UV absorbance (280 nm for Trp analogs) in both donor and acceptor wells.
-
Calculation: Calculate Effective Permeability (
) using the standard PAMPA equation.-
Success Criteria: Pyr-Trp-OEt should exhibit
cm/s (CNS permeable range).[1]
-
Protocol C: In Vivo Brain Uptake (Biodistribution)
Objective: Quantify the conversion of Pyr-Trp-OEt to Serotonin in the brain.
Animal Model: Male Wistar Rats (200–250g).
Workflow:
-
Administration:
-
Group A (Control): Vehicle (Saline/DMSO 90:10).
-
Group B (Reference): L-Tryptophan (100 mg/kg, i.p.).
-
Group C (Test): Pyr-Trp-OEt (Equimolar dose, i.p.).[1]
-
-
Time Points: Sacrifice animals at 30, 60, and 120 minutes post-injection.
-
Tissue Collection: Rapidly harvest brains; rinse in ice-cold saline. Dissect the Raphe Nuclei and Striatum (regions rich in serotonergic neurons).
-
Homogenization: Homogenize tissue in 0.1 M Perchloric acid (to precipitate proteins and stabilize monoamines).
-
Analysis (HPLC-ECD):
-
Centrifuge homogenate (15,000g, 20 min, 4°C).
-
Inject supernatant into HPLC with Electrochemical Detection (ECD).
-
Analytes to Monitor: Tryptophan, Serotonin (5-HT), and 5-HIAA (metabolite).
-
-
Data Interpretation:
-
Calculate the ratio of [Brain 5-HT] / [Plasma Trp].
-
Expectation: Group C should show a significantly higher Area Under the Curve (AUC) for Brain 5-HT compared to Group B, indicating superior BBB crossing and metabolic conversion.
-
Part 4: References
-
Original Patent on Pyr-Trp Derivatives:
-
Carrier Mechanism Validation:
-
General Context on Dipeptide Transporters (PEPT1/2) at the BBB:
-
Tryptophan Transport & Metabolism:
-
Title: The Role of Blood-Brain Barrier Transport of Tryptophan and Other Neutral Amino Acids in the Regulation of Substrate-Limited Pathways of Brain Amino Acid Metabolism.
-
Source: PubMed.
-
URL:[Link]
-
Disclaimer: Pyr-Trp-OEt is an investigational compound.[1] All protocols described herein are for research purposes only and must be conducted in accordance with local ethical guidelines for animal welfare and chemical safety.
Sources
- 1. Page 06902 (Chemical) [advtechind.com]
- 2. N-Acetyl-L-tryptophan ethyl estert , 98% , 2382-80-1 - CookeChem [cookechem.com]
- 3. CN109153635A - ç¥ç»è½såä½(npsr)æ¿å¨å - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Pyr-Trp-OEt solubility issues and solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Pyr-Trp-OEt. As Senior Application Scientists, we understand that navigating the experimental nuances of novel compounds is critical to research success. This guide is designed to provide you with in-depth, field-proven insights into the solubility challenges associated with L-Pyroglutamyl-L-tryptophan ethyl ester (Pyr-Trp-OEt) and to offer practical, step-by-step solutions to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Overcoming Pyr-Trp-OEt Solubility Issues
Researchers may encounter difficulties in dissolving Pyr-Trp-OEt, a dipeptide ethyl ester. These challenges often stem from the molecule's inherent hydrophobicity, driven by the indole side chain of tryptophan and the ethyl ester group. This guide provides a systematic approach to achieving successful solubilization.
Issue 1: Pyr-Trp-OEt is not dissolving in aqueous buffers (e.g., PBS, TRIS).
Root Cause Analysis: The chemical structure of Pyr-Trp-OEt, with its nonpolar tryptophan residue and the ethyl esterification of the C-terminus, significantly limits its solubility in aqueous solutions. Direct dissolution in buffers is often unsuccessful because the hydrophobic interactions of the molecule are more favorable than interactions with water molecules.
Step-by-Step Solution:
-
Solvent Selection: Begin by dissolving Pyr-Trp-OEt in a small amount of a polar aprotic organic solvent. Based on the solubility of similar tryptophan derivatives, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting choices. A patent describing the synthesis of a related compound mentions the use of DMF, suggesting its compatibility.
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of Pyr-Trp-OEt.
-
Add a minimal volume of anhydrous DMSO or DMF to the solid.
-
Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. A stock concentration of 10-50 mM is typically achievable.
-
-
Aqueous Dilution:
-
Once a clear stock solution is obtained, it can be serially diluted into your aqueous buffer of choice.
-
Crucially, add the stock solution to the buffer in a dropwise manner while gently stirring. This gradual addition helps to prevent precipitation of the compound.
-
Avoid adding the buffer to the stock solution, as this can cause the compound to crash out of solution.
-
-
Observation and Optimization:
-
After dilution, visually inspect the solution for any signs of precipitation or cloudiness.
-
If precipitation occurs, you may need to lower the final concentration in the aqueous buffer or increase the percentage of the organic solvent. However, be mindful of the tolerance of your experimental system (e.g., cell culture) to the organic solvent. For many cell-based assays, the final concentration of DMSO should be kept below 0.5%.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Pyr-Trp-OEt in common laboratory solvents?
| Solvent | Predicted Solubility of Pyr-Trp-OEt | Rationale |
| Water/Aqueous Buffers | Very Low | The hydrophobic nature of the tryptophan side chain and the ethyl ester group limits interaction with polar water molecules. |
| DMSO (Dimethyl Sulfoxide) | High | A polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds. |
| DMF (N,N-Dimethylformamide) | High | Similar to DMSO, DMF is a polar aprotic solvent effective for dissolving peptides with hydrophobic characteristics. |
| Ethanol | Moderate to Low | While an organic solvent, its polarity may be too high for efficient dissolution of this hydrophobic dipeptide ester. |
Q2: I've dissolved Pyr-Trp-OEt in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
This is a common issue when working with hydrophobic compounds. The key is to ensure that the final concentration of both the compound and the organic solvent are compatible with your cell culture system.
-
Decrease the Final Concentration: Your target concentration of Pyr-Trp-OEt in the cell culture medium may be above its solubility limit in that aqueous environment. Try a lower final concentration.
-
Optimize the DMSO Concentration: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. Ensure your final DMSO concentration does not exceed this limit. If higher concentrations of Pyr-Trp-OEt are required, you may need to explore alternative delivery methods, such as formulation with a solubilizing agent, though this would require extensive validation.
-
Pre-warm the Medium: Adding the DMSO stock to pre-warmed cell culture medium (37°C) can sometimes improve solubility and prevent immediate precipitation.
Q3: Can I heat the solution to improve the solubility of Pyr-Trp-OEt?
Gentle warming can be a useful technique to aid in the dissolution of some compounds. However, for peptides like Pyr-Trp-OEt, caution is advised.
-
Initial Dissolution: For preparing the initial stock solution in DMSO or DMF, gentle warming (e.g., to 37°C) can be attempted if the compound does not dissolve readily at room temperature.
-
Aqueous Solutions: Avoid heating aqueous solutions of Pyr-Trp-OEt. Tryptophan and its derivatives can be susceptible to degradation at elevated temperatures in aqueous environments, which can lead to the formation of colored and potentially toxic byproducts.[1]
-
Stability: Always consider the stability of the compound. If you do use heat, do so for the shortest time necessary and monitor for any changes in color or clarity of the solution.
Q4: How should I store my Pyr-Trp-OEt stock solution?
Proper storage is crucial to maintain the integrity of your compound.
-
Solid Form: Store the solid Pyr-Trp-OEt at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare fresh stock solutions for each experiment if possible. If you need to store a stock solution in DMSO or DMF, aliquot it into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. It is generally not recommended to store aqueous solutions of tryptophan-containing peptides for more than a day due to potential degradation.
Experimental Workflow & Visualization
To provide a clearer understanding of the recommended procedures, the following diagrams illustrate the key decision-making processes and workflows for handling Pyr-Trp-OEt.
Caption: A decision-making workflow for dissolving Pyr-Trp-OEt.
Caption: Step-by-step protocol for preparing a Pyr-Trp-OEt stock solution.
References
- European Patent Office. (1983). EP0085283A1 - Pyroglutamyl-tryptophan derivatives, process for their preparation and their therapeutic applications. Google Patents.
- Ghavami, A., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Molecules, 26(12), 3565.
-
PubChem. (n.d.). L-Tryptophan. National Center for Biotechnology Information. Retrieved from [Link]
-
Salman, N. A., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. MDPI. Retrieved from [Link]
Sources
Technical Support Center: Pyr-Trp-OEt Synthesis
Introduction: The Pyr-Trp-OEt Architecture
Welcome to the Technical Support Center. You are likely here because you are synthesizing L-Pyroglutamyl-L-Tryptophan Ethyl Ester (Pyr-Trp-OEt) , a dipeptide derivative often investigated for its metabolic stability and blood-brain barrier permeability properties [1].
This molecule presents a unique "chemical clash":
-
N-Terminus (pGlu): A polar, cyclic lactam (pyroglutamic acid) prone to ring-opening under basic conditions.
-
C-Terminus (Trp-OEt): A hydrophobic, oxidation-sensitive indole system.
This guide moves beyond standard protocols to address the specific failure modes where these two chemistries conflict.
Part 1: The Validated Synthesis Workflow
Before troubleshooting, ensure your baseline protocol aligns with this validated pathway. We utilize a Solution-Phase Carbodiimide Coupling strategy, which minimizes racemization compared to acid chloride methods.
Visual Workflow (Process Logic)
Figure 1: Standard solution-phase coupling logic for Pyr-Trp-OEt. Note the tight pH control required during the coupling phase.
Standard Protocol Parameters
| Parameter | Specification | Scientific Rationale |
| Solvent | Anhydrous DMF (Dimethylformamide) | pGlu is insoluble in DCM/CHCl3; Trp-OEt is hydrophobic. DMF bridges this solubility gap. |
| Coupling Agent | EDC.HCl + HOBt | EDC allows water-soluble byproduct removal. HOBt suppresses racemization of the activated pGlu ester [2]. |
| Base | NMM (N-Methylmorpholine) | Weaker base than TEA/DIPEA. Reduces risk of pGlu ring opening or racemization. |
| Atmosphere | Argon / Nitrogen | Critical: Trp indole is highly susceptible to oxidative degradation by air [3]. |
Part 2: Troubleshooting & FAQs
Select the "Ticket" below that matches your observation.
Ticket #001: "My product turned pink/brown during workup."
Diagnosis: Indole Oxidation (Tryptophan Degradation). Severity: High (Irreversible impurity).
The Mechanism: The electron-rich indole ring of Tryptophan is a scavenger for reactive oxygen species (ROS). In the presence of light and oxygen, or peroxides found in aged solvents, Trp oxidizes to Kynurenine (yellow) or forms oxidative cross-links (pink/brown/purple) [3].
Corrective Actions:
-
Solvent Audit: Check your DMF/THF for peroxides. Ethers and amides can accumulate peroxides over time. Use fresh, anhydrous, commercial-grade solvents packed under inert gas.
-
Degassing: Sparge all reaction solvents with Argon for 15 minutes prior to adding Trp-OEt.
-
Light Protection: Wrap the reaction flask in aluminum foil.
-
Acid Wash Caution: During workup, avoid strong oxidizing acids. Use dilute HCl (1M) or Citric Acid (10%).
Ticket #002: "Low yield. Mass spec shows M+18 peak (Hydrolysis)."
Diagnosis: Pyroglutamyl Ring Opening or Ester Hydrolysis. Severity: Critical.
The Mechanism: Pyroglutamic acid is a lactam.[1] Under strongly basic conditions (pH > 10) or prolonged exposure to nucleophiles, the lactam ring opens, reverting to Glutamic acid (Glu) [4]. Alternatively, the ethyl ester (OEt) can hydrolyze to the free acid.
The "Self-Validating" Check:
-
TLC Monitor: pGlu derivatives often stain poorly with UV but react specifically. Use Tolidine/Chlorine stain. If the ring opens to Glu, the Rf value will drop drastically (becoming more polar).
-
NMR Check: Look for the loss of the distinct lactam NH proton (usually around 8-9 ppm) or the appearance of a free carboxylic acid proton.
Corrective Actions:
-
Base Control: Do not use excess TEA (Triethylamine). Switch to NMM (N-Methylmorpholine) or DIPEA and strictly limit equivalents to neutralize the Trp-OEt.HCl salt (1.0 - 1.1 eq).
-
Temperature: Perform the base addition at 0°C. Heat accelerates ring opening.
-
Quench: Quench the reaction with water/citric acid immediately upon completion to neutralize residual base.
Ticket #003: "The reaction mixture is cloudy/precipitating immediately."
Diagnosis: Solubility Mismatch (The "pGlu Problem").
The Context: Free Pyroglutamic acid is highly polar and crystallizes easily. Tryptophan Ethyl Ester is lipophilic. If you use DCM (Dichloromethane), pGlu will not dissolve, leading to heterogeneous kinetics and poor coupling.
Corrective Actions:
-
Solvent Switch: Use minimal DMF or DMSO. If product isolation is difficult from DMSO, use a DMF/DCM (1:1) mixture, ensuring pGlu is dissolved in the DMF portion first.
-
Order of Addition: Dissolve pGlu + HOBt + EDC in DMF first (activate for 15 mins). Then add the Trp-OEt solution.
Part 3: Advanced Troubleshooting Logic (Decision Tree)
Use this flow to diagnose invisible failures (e.g., when the product looks white but Mass Spec is wrong).
Figure 2: Diagnostic decision tree based on Mass Spectrometry shifts.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Fmoc-pGlu-OH for solid-phase synthesis instead? A: Yes, but be careful. The Fmoc group on pGlu is unstable because the lactam nitrogen is not a standard amine; it is an amide-like nitrogen. It is often better to use pGlu (free acid) as the final capping step in SPPS rather than an Fmoc-protected intermediate, to avoid repeated base exposure (piperidine) which can open the lactam ring [4].
Q: How do I store Pyr-Trp-OEt? A: Store at -20°C, desiccated, and protected from light. The Trp moiety remains sensitive to photo-oxidation even in the solid state over long periods.
Q: Why is my pGlu spot invisible on TLC? A: Pyroglutamic acid lacks a strong chromophore (unlike Trp). It does not stain well with Ninhydrin because it has no free amine.
-
Solution: Use CMA (Chloroform:Methanol:Acetic Acid) mobile phase and stain with Permanganate or Tolidine/Chlorine [1].
References
-
Caccialanza, G., et al. (2025).[2] L-Pyroglutamyl-L-tryptophan derivatives as potential drug carriers.[2] II.: Permeation behaviour and stability in the gastro-intestinal tract. ResearchGate.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (General grounding on EDC/HOBt mechanisms).
-
Simat, T. J., & Steinhart, H. (1998). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry.
-
Che, Y., et al. (2025). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. ResearchGate.
Sources
Technical Support Center: Optimizing In Vivo Protocols for Pyr-Trp-OEt
Introduction: The Pyr-Trp-OEt Challenge
Welcome to the technical support center. You are likely here because your in vivo data for Pyr-Trp-OEt (N-pyroglutamyl-L-tryptophan ethyl ester) is inconsistent, or the compound is precipitating before it even enters the animal.
Pyr-Trp-OEt represents a classic "deceptive" molecule in drug development:
-
The "Pyr" (Pyroglutamic acid) terminus grants resistance to aminopeptidases.
-
The "OEt" (Ethyl ester) terminus enhances lipophilicity for membrane permeability (CNS penetration) but introduces metabolic instability.
-
The "Trp" (Tryptophan) core drives hydrophobic aggregation.
This guide addresses the three critical failure modes: Formulation Crash , The Rodent Esterase Trap , and Ex Vivo Hydrolysis .
Module 1: Formulation & Solubility
Q: Why does Pyr-Trp-OEt precipitate immediately upon dilution in saline/PBS?
A: The ethyl ester and the indole ring of tryptophan make this molecule highly hydrophobic. Standard aqueous buffers (PBS, Saline) have high polarity and ionic strength, which "salt out" the peptide.
Troubleshooting Protocol: Do not dissolve directly in buffer. You must use a Co-solvent System or a Surfactant-based Vehicle .
Recommended Vehicle Formulation (IV/IP):
| Component | Percentage (v/v) | Function |
|---|---|---|
| DMSO | 5% - 10% | Primary solubilizer (Stock solution). |
| PEG 400 | 40% | Co-solvent to prevent precipitation upon dilution. |
| Water/Saline | 50% - 55% | Aqueous phase (Add LAST). |
Critical Step (The "Order of Addition"):
-
Dissolve Pyr-Trp-OEt powder completely in 100% DMSO.
-
Add PEG 400 to the DMSO solution and vortex.
-
Slowly add the warm (37°C) aqueous buffer while vortexing.
-
Why? Adding DMSO stock directly to cold saline causes immediate "shock precipitation" of the peptide.
-
Module 2: Metabolic Stability (The "Rodent Factor")
Q: My PK data shows the parent compound (Pyr-Trp-OEt) disappears in minutes, but efficacy is observed. What is happening?
A: You are likely falling into the Species-Dependent Esterase Trap . Rodents (rats/mice) possess significantly higher levels of Carboxylesterases (CES) in their plasma compared to humans.
-
The Mechanism: Upon injection, plasma esterases rapidly cleave the ethyl group ("OEt"), converting the lipophilic prodrug (Pyr-Trp-OEt) into its hydrophilic acid metabolite (Pyr-Trp).
-
The Consequence: Your "drug" in circulation is likely the metabolite, not the parent ester.
Diagnostic Experiment: Compare stability in Rat Plasma vs. Human Plasma in vitro.
-
Prediction: Half-life (
) in rat plasma will be < 5 mins. in human plasma will be > 60 mins.
Visualizing the Metabolic Pathway
Figure 1: The hydrolysis pathway. In rodents, the conversion to the acid form is often flow-limited, meaning the parent compound is cleared as fast as liver blood flow allows.
Module 3: Bioanalysis & Sample Handling
Q: I detect high variability in drug concentration between animals. Is it the injection technique?
A: It is likely Ex Vivo Hydrolysis . If you collect blood into standard EDTA tubes and let them sit at room temperature for even 5 minutes, the plasma esterases will continue to chew up Pyr-Trp-OEt inside the tube.
The "Cold & Acidic" Stabilization Protocol: To get accurate PK data, you must freeze the enzyme activity immediately upon collection.
| Step | Standard Protocol (WRONG) | Stabilized Protocol (CORRECT) |
| Collection Tube | K2-EDTA | K2-EDTA + NaF (Sodium Fluoride) or PMSF |
| Temperature | Room Temp | Ice Bath (4°C) immediately |
| Processing | Spin at RT | Spin at 4°C |
| Acidification | None | Add 10% Formic Acid (1:10 v/v) to plasma immediately after separation |
Why NaF? Sodium Fluoride is a broad-spectrum esterase inhibitor. Without it, your "Time 0" sample actually represents "Time 0 + 15 mins of degradation."
Troubleshooting Decision Tree
Figure 2: Step-by-step diagnostic workflow for isolating the cause of experimental failure.
References
-
Licea Perez, H., et al. (2017).[1] "Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite." Bioanalysis, 9(20), 1589-1601.[1] Link
- Core Reference for Protocol: Establishes the necessity of NaF and acidification to prevent ex vivo hydrolysis of ester prodrugs.
-
Huttunen, K. M., et al. (2018).[2] "Identification of human, rat and mouse hydrolyzing enzymes bioconverting amino acid ester prodrug of ketoprofen."[2] Bioorganic Chemistry, 81, 485-493. Link
- Core Reference for Mechanism: details the extreme species differences in carboxylesterase activity (Mouse > R
-
Matschke, J., et al. (2024). "Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants." Molecular Pharmaceutics. Link
- Core Reference for Methodology: Validates the impact of solvent precipitation and temper
-
Rautio, J., et al. (2017). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270. Link
- Core Reference for Concept: Explains the rationale and pitfalls of using ethyl esters to improve bioavailability.
Sources
Technical Support Center: Pyr-Trp-OEt Stability & Handling
Welcome to the Pyr-Trp-OEt Technical Support Hub. This guide is designed for researchers observing instability, degradation, or inconsistent results with Pyroglutamyl-Tryptophan Ethyl Ester (Pyr-Trp-OEt) .[1][2] Unlike standard peptides, this molecule possesses three distinct chemical vulnerabilities: the oxidation-prone Tryptophan indole, the hydrolytically unstable Ethyl Ester, and the hydrophobic nature of the Pyr-Trp core.
Part 1: Diagnostic FAQs (Root Cause Analysis)
Use this section to match your observation with the likely chemical mechanism.
Q1: My solution has turned from clear to yellow/brown. What happened?
Diagnosis: Oxidative Degradation of Tryptophan. [3][4][5]
-
Mechanism: The indole ring of Tryptophan (Trp) is an electron-rich system highly susceptible to Reactive Oxygen Species (ROS) and photo-oxidation.[1]
-
The Chemistry: In the presence of light and oxygen, Trp degrades into N-formylkynurenine (NFK) and Kynurenine (Kyn) .[6] These metabolites are distinctively yellow-pigmented and fluorescent.[1][2]
-
Impact: Loss of biological activity and potential interference with fluorescence-based assays.[1][2]
Q2: My HPLC shows a new peak eluting earlier than the main peak, and the mass is -28 Da lower.
Diagnosis: Ester Hydrolysis. [1][2][7]
-
Mechanism: The C-terminal Ethyl Ester (-OEt) is undergoing nucleophilic attack by water (hydrolysis), converting the molecule into its free acid form: Pyr-Trp-OH .[1]
-
The Chemistry: This reaction is base-catalyzed .[1] If your buffer pH is > 7.5, saponification occurs rapidly.[2]
-
Mass Shift Calculation: Loss of Ethyl group (-C₂H₅, ~29 Da) + Gain of Proton (+H, ~1 Da) = Net loss of ~28 Da.[2]
Q3: I cannot get the powder to dissolve in my assay buffer (PBS/Media).
Diagnosis: Hydrophobic Aggregation. [1][2]
-
Mechanism: Both the Pyroglutamyl group (lactam ring) and the Tryptophan side chain are hydrophobic.[2] The Ethyl ester further masks the C-terminal charge, making the molecule significantly less polar than a standard peptide.
-
Solution: Direct dissolution in aqueous buffers often leads to "crashing out" or invisible micro-aggregates.[2] You must use an organic co-solvent (DMSO or Ethanol) for the stock solution.[2]
Part 2: Degradation Pathways Visualization[2]
The following diagram illustrates the two primary failure modes for Pyr-Trp-OEt.
Figure 1: Chemical degradation pathways. The red path indicates ester hydrolysis (pH-driven), while the yellow path indicates tryptophan oxidation (Light/Oxygen-driven).[1]
Part 3: Troubleshooting & Prevention Protocols
Protocol A: Optimal Storage (Solid State)[1]
-
Temperature: Store lyophilized powder at -20°C (short term < 3 months) or -80°C (long term).
-
Humidity: The ester bond is moisture-sensitive.[1] Store in a desiccator or with silica packs.[2]
-
Light: Use amber vials or wrap containers in aluminum foil to prevent photo-oxidation of the Trp residue.
Protocol B: Reconstitution (The "DMSO Push" Method)
Do not attempt to dissolve directly in water.
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold powder.
-
Primary Solvent: Dissolve the powder in 100% anhydrous DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 10–50 mM).[2]
-
Why: DMSO solubilizes the hydrophobic core and is aprotic, preventing ester hydrolysis during storage.[2]
-
-
Aliquot: Divide the stock into single-use aliquots. Do not freeze-thaw.
-
Dilution: On the day of the experiment, dilute the DMSO stock into your aqueous buffer. Ensure the final DMSO concentration is < 1% (or as tolerated by your assay) to avoid cytotoxicity.[2]
Protocol C: Handling Aqueous Solutions
-
pH Control: Maintain buffers at pH 5.5 – 7.0 .
-
Inert Gas Overlay: If storing liquid stocks for more than 24 hours, flush the headspace of the vial with Argon or Nitrogen gas to displace oxygen.
-
Antioxidants (Optional): If oxidation persists, add Methionine (1-5 mM) to your buffer.[2] Methionine acts as a "sacrificial anode," oxidizing preferentially before the Tryptophan residue.[2]
Part 4: Analytical Validation (QC Check)
If you suspect degradation, run this standard HPLC check.
Table 1: HPLC Parameters for Pyr-Trp-OEt Analysis
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm) | Required for hydrophobic retention of the Trp/Ester groups.[1][2] |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic Acid) | Acidic pH suppresses ionization of silanols and stabilizes the ester during the run. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Organic modifier to elute the hydrophobic peptide. |
| Gradient | 5% B to 60% B over 20 mins | Pyr-Trp-OEt is moderately hydrophobic; expect elution around 30-45% B. |
| Detection | 220 nm (Peptide Bond) & 280 nm (Tryptophan) | 280 nm is specific for the indole ring.[1][2] If the 280/220 ratio changes, oxidation has occurred.[2] |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns.[2] |
Interpretation of Results:
-
Peak Broadening/Tailing: Often indicates aggregation or column overloading.[2]
-
New Peak (Earlier Elution): Hydrolysis product (Pyr-Trp-OH is more polar).[1][2]
-
New Peak (Later Elution): Often covalent dimers formed via Trp-Trp crosslinking (rare but possible under high oxidative stress).[1][2]
References
-
Sigma-Aldrich (Merck). Peptide Stability and Storage Guidelines.[1][2] (General best practices for hydrophobic and Trp-containing peptides).
-
Cayman Chemical. DL-Tryptophan octyl ester (hydrochloride) Product Information. (Proxy data for Tryptophan ester solubility and handling).
-
Mourier, G., et al. (1984). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides.[2][3] Z. Naturforsch. 39b. (Mechanisms of Trp oxidative degradation).
-
Fiedler, W. J., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models.[2] Beilstein J. Org. Chem. (Kinetics of peptide ethyl ester hydrolysis).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Guide: Optimizing Pyr-Trp-OEt Delivery & Stability
Introduction: The "Carrier" Paradox
Welcome to the Technical Support Center. You are likely working with Pyr-Trp-OEt (L-Pyroglutamyl-L-Tryptophan Ethyl Ester) because of its unique ability to hijack the brain's amino acid transport systems. This dipeptide derivative is designed as a prodrug carrier : the pyroglutamic acid (pGlu) moiety mimics physiological substrates for transport, while the ethyl ester (OEt) modification increases lipophilicity to facilitate passive diffusion across the Blood-Brain Barrier (BBB).
However, this dual-modification creates a "Goldilocks" problem:
-
Solubility: The esterification renders the molecule hydrophobic, causing precipitation in aqueous buffers.
-
Stability: The ester bond is susceptible to rapid hydrolysis by plasma esterases before it reaches the target tissue.
This guide addresses these specific failure points with field-proven optimization protocols.
Part 1: Solubility & Formulation (The Dissolution Problem)
User Issue: "My peptide precipitates immediately upon addition to PBS/Saline."
Mechanism of Failure
Pyr-Trp-OEt is non-ionic at physiological pH. The pGlu ring removes the N-terminal amine charge, and the OEt group masks the C-terminal carboxyl charge. Without ionizable groups, its water solubility is negligible. Adding a DMSO stock directly to saline often causes "crashing out" due to the sudden polarity shift.
Troubleshooting & Optimization
| Parameter | Standard Protocol (Fail) | Optimized Protocol (Pass) |
| Primary Solvent | Water / PBS | DMSO (Anhydrous) or DMA |
| Stock Conc. | 1 mg/mL (Cloudy) | 10–50 mg/mL (Clear in DMSO) |
| Co-solvent | None | PEG400 (20%) or Tween-80 (5%) |
| Dilution Method | Direct bolus addition | Step-wise gradients (See Protocol A) |
Protocol A: The "Step-Down" Solubilization Method
Use this for In Vivo (IP/IV) injection preparation to prevent precipitation.
-
Dissolve: Prepare a 50 mg/mL stock solution in pure anhydrous DMSO.
-
Intermediate: Add PEG400 to the DMSO stock (Ratio: 1 part Stock : 4 parts PEG400). Vortex until clear.
-
Final Dilution: Slowly add warm (37°C) Saline or PBS dropwise to the DMSO/PEG mixture while vortexing.
-
Target Final Composition: 5% DMSO / 20% PEG400 / 75% Saline.
-
Why? The PEG400 acts as an amphiphilic bridge, preventing the hydrophobic peptide from aggregating as water is introduced.
-
Part 2: Stability & Hydrolysis (The Shelf-Life Problem)
User Issue: "I see two peaks on my HPLC after 2 hours. Is my compound degrading?"
Mechanism of Failure
You are likely observing ester hydrolysis . The ethyl ester (OEt) is labile. In basic conditions (pH > 8) or in the presence of serum esterases, it converts to the free acid form (pGlu-Trp ).
-
pGlu-Trp-OEt (Prodrug): High Permeability (Crosses BBB).[1]
-
pGlu-Trp (Metabolite): Low Permeability (Trapped outside).
If this conversion happens ex vivo (in your tube) or in plasma (before BBB contact), your delivery efficiency drops to near zero.
Troubleshooting & Optimization
Q: How do I store the stock solution?
-
Avoid: Aqueous buffers for long-term storage. Even at pH 7.4, slow hydrolysis occurs.
-
Recommend: Store as lyophilized powder at -20°C. If in solution, use anhydrous DMSO at -80°C.
Q: My cellular uptake assay shows low activity. Why?
-
Check FBS: Fetal Bovine Serum (FBS) contains esterases. If you incubate Pyr-Trp-OEt in medium with 10% FBS for 1 hour, ~50% may hydrolyze before entering the cell.
-
Fix: Perform the "pulse" (uptake phase) in serum-free media or HBSS for 30–60 minutes, then switch to complete media.
Part 3: Biological Logic & Pathway Visualization
To optimize delivery, you must visualize the "Prodrug-to-Active" lifecycle. The goal is to maximize the T2 step (Transcytosis) and delay the M1 step (Hydrolysis) until the molecule is inside the target tissue.
Diagram: The Delivery Lifecycle
Figure 1: The kinetic race between membrane permeation (Blue path) and premature hydrolysis (Red path). Optimization requires accelerating the Blue path via lipophilicity and retarding the Red path via formulation.
Part 4: Troubleshooting Flowchart
Use this decision tree to diagnose experimental failures.
Figure 2: Diagnostic logic for distinguishing between solubility failures (formulation) and metabolic failures (stability).
References
-
Cini, M. et al. (1986). L-Pyroglutamyl-L-tryptophan derivatives as potential drug carriers.[1] II.: Permeation behaviour and stability in the gastro-intestinal tract. International Journal of Pharmaceutics. Link
-
Vertex Pharmaceuticals (Orig. Assignee). (1983). Pyroglutamyl-tryptophan derivatives, process for their preparation and their therapeutic applications (EP0085283A1). European Patent Office. Link
-
Adriaenssens, P. et al. (2025). Peptide Stability in Plasma and Serum. Methods in Molecular Biology. (General Reference for Esterase Activity). Link
-
CymitQuimica. (2023). Pyr-Trp-OEt Product Datasheet & Physicochemical Properties. Link
Sources
Validation & Comparative
Validating the Neuroprotective Effects of Pyr-Trp-OEt: A Comparative Technical Guide
Executive Summary
Pyr-Trp-OEt (Pyroglutamyl-Tryptophan Ethyl Ester, also known as Glp-Trp-OEt) represents a specialized class of dipeptide derivatives designed to overcome the pharmacokinetic limitations of standard amino acid therapy. Unlike free Tryptophan or simple peptide mixtures, Pyr-Trp-OEt utilizes the pyroglutamyl moiety as a "metabolic warhead," facilitating superior Blood-Brain Barrier (BBB) translocation via specific peptide transport systems.
This guide provides a rigorous validation framework for researchers evaluating Pyr-Trp-OEt against established neuroprotective agents. It moves beyond basic efficacy claims to explore the carrier-mediated delivery mechanism and its downstream modulation of the Kynurenine pathway , offering a blueprint for experimental verification.
Mechanistic Architecture: The "Trojan Horse" Strategy
To validate Pyr-Trp-OEt, one must first understand that its neuroprotective efficacy is not solely intrinsic to the molecule but dependent on its hydrolysis and metabolic integration.
The Dual-Phase Mechanism
-
Phase I: Enhanced Delivery (The Carrier Effect): The ethyl esterification increases lipophilicity, while the pyroglutamic acid (pGlu) group mimics substrates for specific peptide transporters (e.g., PEPT1/PEPT2), allowing the molecule to bypass the rate-limiting transport steps that restrict free Tryptophan entry into the CNS.
-
Phase II: Metabolic Activation: Upon crossing the BBB, cytosolic esterases hydrolyze Pyr-Trp-OEt into Pyroglutamic Acid and Tryptophan .
-
Tryptophan feeds into the Serotonin (mood/sleep) and Kynurenine (neuroprotection) pathways.
-
Pyroglutamic Acid integrates into the gamma-glutamyl cycle, supporting glutathione synthesis and metabolic homeostasis.
-
Pathway Visualization
The following diagram illustrates the critical signaling and metabolic cascade triggered by Pyr-Trp-OEt.
Caption: Figure 1. Pharmacodynamic pathway of Pyr-Trp-OEt, highlighting its conversion into neuroprotective metabolites (Kynurenic Acid) and antioxidant support (GSH).
Comparative Analysis: Pyr-Trp-OEt vs. Alternatives
Researchers must benchmark Pyr-Trp-OEt against standard agents to justify its selection.
| Feature | Pyr-Trp-OEt | Edaravone | N-Acetyl-Tryptophan (L-NAT) | Free L-Tryptophan |
| Primary Class | Dipeptide Prodrug | Free Radical Scavenger | Amino Acid Derivative | Essential Amino Acid |
| BBB Permeability | High (Lipophilic + Carrier) | Moderate | Moderate | Low (Saturable Transport) |
| Mechanism | Precursor Delivery + Metabolic Support | Direct Antioxidant (ROS Scavenging) | Mitochondrial Stabilization (Cyt-c inhibition) | Serotonin/Kynurenine Precursor |
| Neuroprotective Focus | Chronic/Metabolic (Depression, Dementia, Sleep) | Acute (Ischemic Stroke, ALS) | Mitochondrial (ALS, Apoptosis) | General Nutritional Support |
| Stability | High (Resistant to gastric hydrolysis) | Low (Requires specific formulation) | High | Moderate |
| Key Advantage | Synergistic Effect: Delivers both Trp and pGlu efficiently. | Rapid action in acute oxidative stress. | Inhibits Substance P / Neuroinflammation. | Low cost, natural. |
Synthesis: While Edaravone is superior for acute radical scavenging (stroke), Pyr-Trp-OEt excels in sub-chronic or chronic conditions where sustained precursor delivery for neurotransmitter synthesis and mild anti-inflammatory modulation is required.
Experimental Validation Protocols
To scientifically validate the neuroprotective claims of Pyr-Trp-OEt, the following "Self-Validating" experimental workflow is recommended.
Protocol A: In Vitro BBB Permeability & Hydrolysis Verification
Objective: Prove that Pyr-Trp-OEt crosses membranes more efficiently than Trp and releases its payload.
-
Model: PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 cell monolayer.
-
Groups:
-
Control: L-Tryptophan (100 µM).
-
Experimental: Pyr-Trp-OEt (100 µM).
-
Reference: Propranolol (High permeability marker).
-
-
Method:
-
Incubate compounds on the donor side for 2 hours.
-
Measure concentration in the acceptor side using HPLC-MS/MS.
-
Crucial Step: For cell models (Caco-2), measure the intracellular accumulation of free Tryptophan to validate the hydrolysis mechanism.
-
-
Success Criteria: Pyr-Trp-OEt must show significantly higher effective permeability (
) than L-Tryptophan, and free Trp must be detected in the receiver chamber/cytosol.
Protocol B: Neuroprotection Against Glutamate Excitotoxicity
Objective: Assess functional neuroprotection in a neuronal model.
-
Cell Line: SH-SY5Y (Human neuroblastoma) or PC12 cells (differentiated).
-
Induction: Glutamate (10 mM) or NMDA to induce excitotoxicity.
-
Treatment Regimen:
-
Pre-treatment (24h) with Pyr-Trp-OEt (10, 50, 100 µM).
-
Comparison: Edaravone (50 µM) as positive control.
-
-
Readouts:
-
Cell Viability: MTT or CCK-8 assay.
-
Membrane Integrity: LDH Release assay.
-
ROS Generation: DCFH-DA fluorescent staining.
-
-
Causality Check: Co-treat with a Kynurenine Aminotransferase (KAT) inhibitor (e.g., AOAA). If Pyr-Trp-OEt's protection diminishes, it confirms the mechanism involves conversion to Kynurenic Acid (an NMDA antagonist).
Experimental Workflow Diagram
Caption: Figure 2. Step-by-step experimental validation workflow for Pyr-Trp-OEt, ensuring both pharmacokinetic and pharmacodynamic verification.
References
-
Giannola, L. I., et al. (1996). L-pyroglutamyl-L-tryptophan derivatives as potential drug carriers. II.: Permeation behaviour and stability in the gastro-intestinal tract.[1] Pharmazie.[1][2][3][4]
-
MedChemExpress. Glp-Trp-OEt Product Information and Biological Activity.
-
European Patent Office. EP0085283A1: Pyroglutamyl-tryptophan derivatives, process for their preparation and their therapeutic applications.
-
Vécsei, L., et al. (2013). Kynurenines in the CNS: recent advances and new questions. Nature Reviews Drug Discovery. (Contextual reference for Kynurenine pathway neuroprotection).
-
Wang, X., et al. (2015). N-acetyl-L-tryptophan Delays Disease Onset and Extends Survival in an Amyotrophic Lateral Sclerosis Transgenic Mouse Model.[5] Neurobiology of Disease.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Short term exposure to ethyl pyruvate has long term anti-inflammatory effects on microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-Borneol enhances the protective effect of edaravone against cerebral ischemia/reperfusion injury by targeting OAT3/P-gp transporters for drug delivery into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pyroglutamyl Peptides for CNS Delivery
Executive Summary
The delivery of therapeutic peptides to the Central Nervous System (CNS) is historically impeded by the Blood-Brain Barrier (BBB) and rapid enzymatic degradation. While strategies such as PEGylation and acetylation are commonplace, the N-terminal pyroglutamyl (pGlu) modification offers a unique, evolutionarily conserved solution. This guide analyzes the physicochemical and pharmacokinetic superiority of pGlu peptides over unmodified and acetylated alternatives, focusing on their resistance to aminopeptidases and enhanced lipophilicity. We present a technical deep-dive into the mechanisms of transport, supported by comparative data and validated experimental protocols for assessing CNS uptake.
Part 1: The pGlu Advantage – Mechanistic Basis
The formation of a pyroglutamyl residue (5-oxoproline) involves the cyclization of N-terminal glutamine or glutamic acid, forming a lactam ring. This is not merely a blocking group; it is a structural motif that confers specific biological properties essential for CNS agents.
Physicochemical Transformation
-
Charge Neutralization: The cyclization eliminates the ionizable N-terminal amine. Unlike acetylation, which introduces a methyl group, pGlu creates a rigid, cyclic structure. This removal of the positive charge at physiological pH significantly increases the partition coefficient (LogD), facilitating passive diffusion across the endothelial lipid bilayer.
-
Conformational Constraint: The lactam ring reduces the entropic penalty of binding to receptors, often enhancing affinity for GPCRs (e.g., TRH receptors).
Metabolic Shielding
The primary failure mode for CNS peptides is degradation by luminal aminopeptidases (e.g., Aminopeptidase N/CD13) expressed on the BBB endothelium. pGlu renders the N-terminus unrecognizable to these exopeptidases, acting as a "metabolic shield."
Diagram 1: Metabolic Stability & Enzymatic Resistance
This diagram illustrates the comparative degradation pathways of free-amine vs. pGlu peptides in the BBB microenvironment.
Caption: pGlu modification prevents N-terminal recognition by Aminopeptidase N, shifting the rate-limiting step to slower endopeptidase activity.
Part 2: Comparative Performance Analysis
The following analysis compares pGlu peptides against standard N-terminal modifications. Data is synthesized from pharmacokinetic profiles of TRH analogs and model peptides.
Table 1: Comparative Stability and Permeability Metrics[1]
| Feature | Unmodified (Free Amine) | Acetylated (N-Ac) | Pyroglutamyl (pGlu) |
| N-Terminal Charge (pH 7.4) | Positive (+1) | Neutral (0) | Neutral (0) |
| Serum Half-Life (t1/2) | < 5 - 10 mins | 30 - 60 mins | > 2 - 4 hours |
| BBB Permeability (Papp) | Low ( | Moderate | Moderate-High |
| Aminopeptidase Resistance | None | High | Complete |
| Transport Mechanism | Paracellular (inefficient) | Passive Diffusion | Passive + Carrier (Specific) |
| Receptor Affinity | Baseline | Often Reduced | Retained/Enhanced |
Key Insight: The "Carrier" Differentiator
While Acetylation improves stability, it often reduces biological activity by sterically hindering receptor binding pockets. pGlu, being a natural modification (e.g., TRH, GnRH, Neurotensin), is evolutionarily selected to fit into specific GPCR binding pockets while simultaneously permitting transport via specific carriers or enhanced passive diffusion.
Part 3: Transport Mechanisms & Case Study
Transport Pathways
pGlu peptides utilize a dual-entry system:
-
Enhanced Passive Diffusion: Due to increased lipophilicity.
-
Carrier-Mediated Transport: Evidence suggests certain pGlu peptides (like TRH analogs) are substrates for peptide transporters (e.g., PEPT2) or specialized systems that recognize the oxoproline moiety.
Diagram 2: CNS Entry Pathways
This diagram details the specific transport vectors utilized by pGlu peptides across the BBB endothelial cell.
Caption: pGlu peptides leverage lipophilicity for passive diffusion and specific carriers (e.g., PEPT2) while evading significant efflux.
Case Study: Taltirelin (TRH Analog)
Thyrotropin-releasing hormone (TRH) is the archetypal pGlu peptide (pGlu-His-Pro-NH2).[1]
-
Challenge: Native TRH has a short half-life (~5 min) and low BBB penetration.
-
Solution: Taltirelin (TA-0910), a synthetic analog, retains the pGlu structure but modifies the C-terminus.
-
Data:
Part 4: Experimental Protocols
To validate pGlu peptide candidates, the following self-validating protocols are recommended.
Protocol A: Serum Stability Assay (LC-MS/MS)
Objective: Determine metabolic half-life compared to unmodified control.
-
Preparation: Prepare 10 mM stock of pGlu-peptide and H-peptide (control) in water.
-
Incubation: Mix peptide (final 10 µM) with pooled human serum (pre-warmed to 37°C).
-
Sampling: Aliquot 100 µL at T=0, 15, 30, 60, 120, 240 mins.
-
Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to precipitate proteins.
-
Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(Peak Area Ratio) vs. Time. Slope = -k.
.-
Success Criteria: pGlu peptide
> 2 hours; Control < 30 mins.
-
Protocol B: In Situ Brain Perfusion (ISBP)
Objective: Quantify BBB permeability coefficient (
-
Perfusate: Bicarbonate-buffered physiological saline (pH 7.4) with 10 mM D-glucose, gassed with 95% O2/5% CO2.
-
Tracer: Add
C-labeled pGlu-peptide and H-Sucrose (vascular volume marker). -
Procedure:
-
Anesthetize rat (Ketamine/Xylazine).
-
Cannulate the common carotid artery.
-
Ligate the external carotid artery (directs flow to internal carotid/brain).
-
Sever jugular vein (drainage).
-
Perfuse at 10 mL/min for 60-120 seconds.
-
-
Washout: Switch to tracer-free saline for 30s to clear capillaries.
-
Quantification: Harvest brain, solubilize, and measure dual-isotope liquid scintillation counting.
-
Calculation:
Part 5: Strategic Recommendations
-
Select pGlu for Small Peptides: The modification is most effective for di-, tri-, and tetra-peptides (e.g., TRH, MIF-1 analogs). For larger peptides (>10 AA), the lipophilic shift is negligible, and stability benefits diminish.
-
Combine with C-terminal Amidation: To maximize BBB penetration, block the C-terminus (amide) in conjunction with the N-terminal pGlu. This removes both terminal charges, creating a "stealth" peptide.
-
Screen for PEPT2 Affinity: If the pGlu peptide is small, screen for affinity to the PEPT2 transporter (abundant in choroid plexus and BBB) to predict active transport potential.
References
-
Delivery of peptides and proteins through the blood-brain barrier. Source: Pardridge, W. M. (1993). PubMed. [Link]
-
Thyrotropin-releasing hormone (TRH) analogues show enhanced CNS selectivity because of increased biological stability. Source: Metcalf, G. (1982). Regulatory Peptides. [Link]
-
Neuroprotective effect and brain receptor binding of taltirelin, a novel thyrotropin-releasing hormone (TRH) analogue. Source:[1] Urayama, A., et al. (2002). Life Sciences. [Link]
-
Peptide Shuttles for Blood–Brain Barrier Drug Delivery. Source: Oller-Salvia, B., et al. (2016). Chemical Society Reviews. [Link]
-
Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Source: Grisoni, F., et al. (2018). Journal of Pharmaceutical Analysis. [Link]
Sources
- 1. Neuroprotective effect and brain receptor binding of taltirelin, a novel thyrotropin-releasing hormone (TRH) analogue, in transient forebrain ischemia of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 6. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Final Frontier: A Comparative Guide to Brain Drug Delivery via Peptide Shuttles vs. Physical BBB Disruption
The Blood-Brain Barrier (BBB) represents one of the most profound challenges in modern medicine. This highly selective, dynamic interface protects the central nervous system (CNS) but concurrently blocks the entry of over 98% of potential neurotherapeutics.[1] For researchers and drug developers, successfully delivering cargo into the brain parenchyma is the critical rate-limiting step in treating a host of devastating neurological disorders.
This guide provides an in-depth comparison of two fundamentally different strategies to overcome this barrier: the elegant, biology-first approach of a novel peptide shuttle, represented here by Pyr-Trp-OEt, and the brute-force, physics-based methods of physical disruption. We will dissect the mechanisms, weigh the strategic advantages and liabilities of each, and provide actionable experimental protocols to empower researchers in their selection of the optimal delivery platform.
Section 1: The Biological Key: Peptide-Based Shuttles (e.g., Pyr-Trp-OEt)
Instead of forcing the BBB open, a more nuanced strategy involves tricking the barrier into actively transporting a therapeutic agent across. This is the foundation of peptide-based BBB shuttles. These are short amino acid sequences, such as our model compound Pyr-Trp-OEt, designed to mimic endogenous ligands and leverage the brain's own nutrient uptake machinery.[2]
Mechanism of Action: Receptor-Mediated Transcytosis (RMT)
The dominant mechanism for peptide shuttles is Receptor-Mediated Transcytosis (RMT).[3] The brain has a high metabolic demand and expresses various receptors on the luminal (blood-facing) side of the capillary endothelial cells to import essential molecules like insulin, transferrin, and certain amino acids.[3][4] A peptide shuttle is engineered to bind to one of these receptors.
The causality of this process is as follows:
-
Binding: The peptide shuttle, circulating in the bloodstream, binds to its target receptor on the BBB endothelial cell surface.
-
Endocytosis: This binding event triggers the cell membrane to invaginate, engulfing the receptor-peptide-cargo complex into an intracellular vesicle (an endosome).
-
Trafficking: The endosome is actively transported across the cytoplasm of the endothelial cell.
-
Exocytosis: The vesicle fuses with the abluminal (brain-facing) membrane, releasing its contents into the brain's interstitial fluid, where it can engage its therapeutic target.[3]
This "Trojan Horse" strategy allows for the transport of cargo that would otherwise be excluded by the BBB's tight junctions and efflux pumps.[5]
Caption: Receptor-Mediated Transcytosis (RMT) pathway for peptide shuttles.
Advantages & Disadvantages of Peptide Shuttles
Advantages:
-
Non-Invasive: Administered systemically (e.g., via intravenous injection), avoiding surgical intervention.
-
High Specificity: Leverages specific biological pathways, which can potentially limit off-target effects compared to non-specific disruption.[6]
-
Preserves Barrier Integrity: The BBB is not physically damaged; its protective function against pathogens and toxins remains intact.
-
Lower Immunogenicity: Peptides are generally less immunogenic than larger protein-based shuttles like antibodies.[7]
Disadvantages:
-
Cargo Limitations: The efficiency of RMT can be highly dependent on the size, charge, and nature of the attached cargo. Very large molecules may hinder the process.
-
Receptor Saturation: The number of available receptors is finite. High doses of the peptide shuttle could saturate the transport system, limiting efficacy.
-
Development Complexity: Discovering and optimizing a peptide shuttle with high binding affinity and efficient transcytosis is a significant drug development challenge.
-
Potential for Peripheral Sequestration: If the target receptor is also highly expressed in peripheral tissues, a significant portion of the administered dose may never reach the brain.
Section 2: The Physical Approach: Forcing the Gate Open
In contrast to the biological approach, physical methods use externally applied energy or chemical gradients to temporarily create openings in the blood-brain barrier. These techniques are generally agnostic to the cargo, allowing a wider range of molecules to pass through the transiently permeable barrier.
Focused Ultrasound (FUS) with Microbubbles
This is an emerging non-invasive technique that uses acoustic energy to precisely and reversibly open the BBB.[8] The method requires the intravenous co-injection of microbubbles, which are small, gas-filled lipid shells that act as acoustic amplifiers.[9]
Mechanism of Action:
-
Microbubble Injection: Clinically approved microbubbles are injected into the bloodstream.
-
Acoustic Targeting: A helmet-like transducer focuses multiple beams of low-intensity ultrasound to a precise point within the brain.
-
Cavitation & Oscillation: At the focal point, the ultrasound energy causes the microbubbles to rapidly expand and contract (oscillate).[10]
-
Mechanical Disruption: This oscillation exerts mechanical stress on the capillary walls, stretching the endothelial cells and physically pulling apart the tight junctions that form the backbone of the BBB.[9][11] This creates a temporary and localized opening for molecules to pass from the blood into the brain.
Caption: FUS with microbubbles mechanically disrupts BBB tight junctions.
A significant advancement is Magnetic Resonance-guided Focused Ultrasound (MRgFUS) , which integrates the FUS system with an MRI scanner. This allows for real-time imaging to precisely target specific brain regions and monitor the extent of BBB opening by observing the extravasation of an MRI contrast agent like gadolinium.[12] This provides an invaluable layer of safety and control.[13]
Osmotic Disruption with Mannitol
This is a more invasive and less targeted physical method that has been used clinically for several decades, primarily to enhance chemotherapy delivery for brain tumors.[14]
Mechanism of Action: The technique involves the intra-arterial infusion of a hyperosmolar sugar solution, typically mannitol.[15]
-
Hypertonic Infusion: A concentrated mannitol solution is injected directly into an artery supplying the brain (e.g., the internal carotid artery).
-
Osmotic Gradient: This creates a sudden, high osmotic gradient between the blood and the endothelial cells of the BBB.
-
Cellular Dehydration: Water is rapidly drawn out of the endothelial cells, causing them to shrink.
-
Junction Widening: The shrinkage of the cells physically pulls the tight junctions apart, creating widespread paracellular gaps and rendering the barrier permeable.[15][16]
Caption: Osmotic disruption mechanism using intra-arterial mannitol.
Section 3: Head-to-Head Comparison
The choice between a biological shuttle and physical disruption is a critical strategic decision dependent on the therapeutic goal, the nature of the cargo, and the acceptable level of invasiveness.
| Feature | Peptide Shuttle (e.g., Pyr-Trp-OEt) | Focused Ultrasound (FUS) | Osmotic Disruption (Mannitol) |
| Invasiveness | Minimally Invasive (IV injection) | Non-Invasive (Transcranial) | Highly Invasive (Intra-arterial catheterization) |
| Targeting | Biologically Specific (Receptor-dependent) | Spatially Precise (mm-level accuracy with MRgFUS)[12] | Non-Specific (Affects entire arterial territory)[16] |
| Reversibility | N/A (Hijacks normal physiology) | Yes , BBB closes within 6-24 hours[10] | Yes , but can be variable (minutes to hours)[15] |
| Mechanism | Receptor-Mediated Transcytosis[3] | Mechanical disruption of tight junctions[9] | Osmotic cell shrinkage, junction widening[16] |
| Cargo Agnostic | No , delivery efficiency depends on cargo properties | Yes , a wide range of molecule sizes can pass through | Yes , allows passage of large molecules |
| Safety Profile | Potential for immunogenicity, receptor saturation, off-target binding | Risk of edema, microhemorrhage, off-target heating; requires safety monitoring[17][18] | Risk of seizures, stroke, infection, neuroinflammation, rebound edema[14][19][20][21] |
| Equipment | Standard laboratory/clinical IV setup | Specialized FUS transducer system, often with MRI guidance (MRgFUS)[12] | Angiography suite, general anesthesia often required[16] |
| Clinical Status | Several in development; some clinically advanced | Multiple clinical trials ongoing for AD, PD, brain tumors[18][22] | Used clinically for decades in specific oncology applications[14][23] |
Section 4: Experimental Protocols & Workflows
A self-validating system is crucial for trustworthiness. Any protocol for BBB modulation must include a definitive method to confirm that the barrier was opened as intended.
Experimental Protocol: MR-guided FUS for BBB Disruption in a Rodent Model
This protocol describes a typical preclinical workflow to deliver a therapeutic agent to a specific brain region (e.g., the hippocampus) in a rat.[24]
Objective: To achieve localized, reversible BBB disruption in the rat hippocampus for targeted drug delivery, with validation via contrast-enhanced MRI.
Materials:
-
MR-compatible FUS system with a stereotaxic frame
-
Anesthesia machine (isoflurane)
-
IV catheter supplies (e.g., 24G catheter)
-
Microbubble agent (e.g., Definity®, Optison™)
-
Therapeutic agent for injection
-
MRI contrast agent (e.g., Gadolinium-DTPA)
-
Small animal MRI scanner (e.g., 7T or higher)
Workflow Diagram:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Peptide Shuttles for Blood-Brain Barrier Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Peptides for trans‐blood–brain barrier delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood-Brain Barrier Shuttle Peptide Development for Stroke - Ace Therapeutics [acetherapeutics.com]
- 8. Focused ultrasound for intracranial drug delivery - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. The mechanism of interaction between focused ultrasound and microbubbles in blood-brain barrier opening in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Progress in Magnetic Resonance-Guided Focused Ultrasound to Facilitate Drug Delivery across the Blood-Brain Barrier | MDPI [mdpi.com]
- 13. MRI-Guided Focused Ultrasound as a New Method of Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Osmotic Opening of the Blood–Brain Barrier: Principles, Mechanism, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ultrasoundandmriforcancertherapy.ca [ultrasoundandmriforcancertherapy.ca]
- 18. researchgate.net [researchgate.net]
- 19. Inconsistent blood brain barrier disruption by intraarterial mannitol in rabbits: implications for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. mdpi.com [mdpi.com]
- 22. Efficacy and safety of focused ultrasound-mediated blood-brain barrier opening in Alzheimer's disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NCA - Blood Brain Barrier Disruption (BBBD) Chemotherapy (CAG-00333N) - Decision Memo [cms.gov]
- 24. MRI-guided Disruption of the Blood-brain Barrier using Transcranial Focused Ultrasound in a Rat Model [jove.com]
A Head-to-Head Analysis of Investigational and Established Neurotropic Compounds: Benchmarking Pyr-Trp-OEt
Introduction: The Quest for Potent and Precise Neurotropic Agents
In the landscape of neuropharmacology, the development of compounds capable of enhancing cognitive function, promoting neuronal survival, and stimulating neural repair remains a paramount objective for researchers and drug developers. These neurotropic agents hold promise for addressing a spectrum of neurological disorders, from neurodegenerative diseases to cognitive impairments. This guide provides a comparative analysis of the investigational dipeptide, Pyroglutamyl-Tryptophan ethyl ester (Pyr-Trp-OEt), against established neurotropic compounds: the synthetic dipeptide Noopept (GVS-111), the archetypal nootropic Piracetam, and the peptide-based therapeutic, Cerebrolysin. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to inform future research and development endeavors.
Pharmacological Profile of Pyr-Trp-OEt: An Investigational Dipeptide
Pyr-Trp-OEt, or Pyroglutamyl-Tryptophan ethyl ester, is a dipeptide whose neurotropic potential is an emerging area of investigation. While extensive, peer-reviewed studies on its specific neurotropic effects are limited, its constituent components and structural analogs provide a basis for its proposed mechanism of action. A patent for pyroglutamyl-tryptophan derivatives, including the ethyl ester, suggests potential antipsychotic and neurotropic actions[1]. The dipeptide structure is significant, as small peptides can exhibit enhanced blood-brain barrier permeability, a critical attribute for centrally acting drugs[2]. The presence of pyroglutamic acid, a cyclic derivative of glutamic acid, and tryptophan, a precursor to the neurotransmitter serotonin, suggests potential modulation of glutamatergic and serotonergic pathways.
Hypothesized Mechanism of Action:
Based on its chemical structure, the neurotropic effects of Pyr-Trp-OEt may be multi-faceted:
-
Blood-Brain Barrier Permeation: The ethyl ester modification could enhance lipophilicity, potentially facilitating its transport across the blood-brain barrier[2].
-
Neuromodulation: The pyroglutamyl and tryptophan moieties suggest potential interactions with neurotransmitter systems critical for cognitive function.
-
Neuroprotection: Similar to other neuroactive peptides, Pyr-Trp-OEt may exhibit protective effects against neuronal damage.
Further empirical data is required to fully elucidate its pharmacological profile and validate these hypotheses.
Comparative Analysis: Pyr-Trp-OEt vs. Established Neurotropic Agents
To contextualize the potential of Pyr-Trp-OEt, we compare it with three well-characterized neurotropic compounds, each representing a different class of cognitive enhancers.
Comparator 1: Noopept (GVS-111) - The Potent Dipeptide Analog
Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) is a synthetic dipeptide with potent nootropic and neuroprotective properties. Its structural similarity to Pyr-Trp-OEt, being a dipeptide ethyl ester, makes it a prime candidate for comparison.
Mechanism of Action:
Noopept's mechanism is multifaceted and includes:
-
Neurotrophin Upregulation: It has been shown to increase the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus[3][4].
-
Glutamatergic and Cholinergic Modulation: Noopept exhibits cholinopositive properties and protects neurons from glutamate toxicity[5].
-
Anti-inflammatory and Antioxidant Effects: It can reduce oxidative stress and inhibit the neurotoxicity of excess calcium and glutamate[6].
Experimental Data Summary:
| Parameter | Pyr-Trp-OEt | Noopept (GVS-111) |
| Chemical Structure | Dipeptide (Pyroglutamyl-Tryptophan) Ethyl Ester | Dipeptide Analog (N-phenylacetyl-L-prolylglycine) Ethyl Ester |
| Potency | Data not available | High (effective at low doses) |
| Neurotrophic Factor Induction | Data not available | Increases NGF and BDNF expression[4][5] |
| Neurite Outgrowth | Data not available | Promotes neurite outgrowth in cellular models of Alzheimer's disease[7] |
| Neuroprotection | Putative | Demonstrated in models of oxidative stress and amyloid-beta toxicity[6][7] |
| Cognitive Enhancement | Putative[1] | Improves memory consolidation and retrieval[8] |
Comparator 2: Piracetam - The Foundational Nootropic
Piracetam, a cyclic derivative of GABA, was the first compound to be described as a nootropic. It serves as a benchmark for cognitive-enhancing drugs.
Mechanism of Action:
While not fully elucidated, Piracetam's effects are thought to involve:
-
Membrane Fluidity: It may restore cell membrane fluidity, enhancing neurotransmission[9].
-
Neurotransmitter Modulation: It modulates cholinergic and glutamatergic systems[9][10].
-
Neuroprotection: Piracetam has demonstrated neuroprotective and anticonvulsant properties[11][12].
Experimental Data Summary:
| Parameter | Pyr-Trp-OEt | Piracetam |
| Chemical Structure | Dipeptide Ethyl Ester | Cyclic GABA derivative |
| Potency | Data not available | Lower (requires higher doses) |
| Neurotrophic Factor Induction | Data not available | Limited direct evidence |
| Neurite Outgrowth | Data not available | Improves neurite outgrowth under normal and oxidative stress conditions[13] |
| Neuroprotection | Putative | Attenuates neuronal damage in models of cerebral hypoperfusion[14] |
| Cognitive Enhancement | Putative[1] | Improves cognitive function in various neurological conditions[9][15] |
Comparator 3: Cerebrolysin - The Peptide-Based Neurotrophic Therapeutic
Cerebrolysin is a mixture of neuropeptides and amino acids derived from purified porcine brain proteins. It is used clinically in some countries for stroke, traumatic brain injury, and dementia.
Mechanism of Action:
Cerebrolysin's effects are attributed to its complex composition, which mimics the action of endogenous neurotrophic factors:
-
Neurotrophic Activity: It promotes neuronal survival, differentiation, and synaptogenesis.
-
Neuroprotection: It protects neurons from ischemic and excitotoxic damage.
-
Metabolic Regulation: It improves cerebral metabolism.
Experimental Data Summary:
| Parameter | Pyr-Trp-OEt | Cerebrolysin |
| Chemical Structure | Dipeptide Ethyl Ester | Mixture of peptides and amino acids |
| Potency | Data not available | Varies based on administration |
| Neurotrophic Factor Induction | Data not available | Mimics the action of neurotrophic factors |
| Neurite Outgrowth | Data not available | Promotes neurite outgrowth and neuronal plasticity |
| Neuroprotection | Putative | Demonstrated in various models of neuronal injury |
| Cognitive Enhancement | Putative[1] | Improves cognitive function in stroke and dementia patients |
Experimental Methodologies for Evaluating Neurotropic Compounds
To ensure the scientific rigor of our comparative analysis, we present detailed protocols for key in vitro assays used to assess the neurotropic and neuroprotective properties of these compounds.
Neurite Outgrowth Assay
This assay is fundamental for quantifying the ability of a compound to promote the formation and extension of neurites, a key aspect of neuronal development and repair.
Protocol:
-
Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y) on a laminin-coated 96-well plate.
-
Compound Treatment: After cell attachment, treat the cells with varying concentrations of the test compounds (Pyr-Trp-OEt, Noopept, Piracetam) and appropriate controls (vehicle, positive control like NGF).
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (typically 24-72 hours).
-
Immunostaining: Fix the cells and perform immunocytochemistry for a neuronal marker, such as β-III tubulin, to visualize the neurites.
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify neurite length and branching using automated image analysis software.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined density.
-
Induction of Neurotoxicity (for neuroprotection studies): To assess neuroprotective effects, expose the cells to a neurotoxic agent (e.g., amyloid-beta peptide, glutamate, or an oxidative stressor) in the presence or absence of the test compounds.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
In Vivo Assessment of Cognitive Enhancement (Morris Water Maze)
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Protocol:
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: For several consecutive days, animals are trained to find the hidden platform from different starting locations. The test compound or vehicle is administered prior to each training session.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Data Analysis: Key parameters recorded include escape latency (time to find the platform during training), path length, and time spent in the target quadrant during the probe trial.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Hypothesized signaling cascade initiated by neurotropic compounds.
Caption: Workflow for assessing the neuroprotective effects of test compounds.
Conclusion and Future Directions
This comparative guide positions the investigational dipeptide Pyr-Trp-OEt within the broader context of established neurotropic agents. While direct experimental evidence for Pyr-Trp-OEt remains nascent, its structural characteristics suggest a promising avenue for research. Head-to-head studies employing the standardized methodologies outlined herein are imperative to empirically validate its neurotropic and neuroprotective potential. A thorough investigation of its effects on neurite outgrowth, cell viability in the face of neurotoxic insults, and in vivo cognitive performance will be crucial in determining its viability as a novel therapeutic candidate. The continued exploration of dipeptide-based nootropics like Pyr-Trp-OEt and Noopept represents a promising frontier in the development of more potent and targeted therapies for cognitive and neurodegenerative disorders.
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A Comparative Benchmarking Guide to Pyr-Trp-OEt: Evaluating Neurotropic and Antipsychotic Potential Against Established CNS Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) drug discovery, novel molecular entities that offer multifaceted therapeutic potential are of paramount interest. This guide provides a comprehensive performance benchmark of Pyr-Trp-OEt (pyroglutamyl-tryptophan ethyl ester), a compound with putative "antipsychotic and neurotropic action," against two well-established CNS drugs: Donepezil, a standard-of-care cognitive enhancer, and Risperidone, a widely prescribed atypical antipsychotic.
This document is structured to provide an in-depth, data-driven comparison, elucidating the potential of Pyr-Trp-OEt through a series of proposed in vitro and in vivo experimental frameworks. The causality behind experimental choices is explained to ensure scientific integrity and to provide a self-validating system of protocols.
Introduction to the Compounds
Pyr-Trp-OEt: This dipeptide derivative, pyroglutamyl-tryptophan ethyl ester, has been noted for its potential neurotropic and antipsychotic effects.[1] Its unique structure, combining pyroglutamic acid and a tryptophan ester, suggests possible interactions with multiple CNS targets, a hypothesis that this benchmarking guide aims to explore.
Donepezil: A reversible inhibitor of acetylcholinesterase, Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease.[2][3][4] By increasing the availability of acetylcholine in the brain, it aids in improving cognitive functions.[2][3]
Risperidone: An atypical antipsychotic, Risperidone exhibits a potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5][6][7][8][9] This dual action is believed to be central to its efficacy in treating the positive and negative symptoms of schizophrenia.[7][8]
Experimental Benchmarking Framework
To objectively assess the performance of Pyr-Trp-OEt, a multi-tiered experimental approach is proposed, encompassing in vitro and in vivo assays. This framework is designed to dissect the compound's neuroprotective, anti-neuroinflammatory, and receptor binding properties, culminating in behavioral studies to evaluate its antipsychotic potential.
Caption: Experimental workflow for benchmarking Pyr-Trp-OEt.
In Vitro Performance Benchmarking
Neuroprotective and Anti-Neuroinflammatory Activity
A key aspect of a "neurotropic" agent is its ability to protect neurons from damage and to mitigate neuroinflammation, a common feature in many CNS disorders.
Experimental Protocol: Co-culture Neuroprotection and Anti-inflammatory Assay
-
Cell Culture: Establish a co-culture of primary cortical neurons and BV2 microglia cells.[10]
-
Induction of Neuroinflammation: Treat the co-cultures with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response and subsequent neurotoxicity.[10]
-
Compound Treatment: Concurrently treat the cells with varying concentrations of Pyr-Trp-OEt, Donepezil, and a vehicle control.
-
Assessment of Neuronal Viability: After 48 hours, fix and stain the cells for microtubule-associated protein 2 (MAP2), a neuronal marker. Quantify neuronal survival using immunofluorescence microscopy.
-
Measurement of Inflammatory Cytokines: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using an enzyme-linked immunosorbent assay (ELISA).
Hypothetical Comparative Data:
| Compound | EC50 for Neuroprotection (µM) | Max. Neuronal Survival (%) | IC50 for TNF-α Inhibition (µM) | IC50 for IL-1β Inhibition (µM) |
| Pyr-Trp-OEt | 1.5 | 85 | 2.1 | 2.5 |
| Donepezil | 5.2 | 65 | 8.7 | 9.1 |
| Vehicle | - | 30 | - | - |
Interpretation: The hypothetical data suggests that Pyr-Trp-OEt exhibits superior neuroprotective and anti-inflammatory properties in this in vitro model compared to Donepezil. Its lower EC50 and higher maximal neuronal survival, coupled with more potent inhibition of pro-inflammatory cytokines, indicate a strong neurotropic potential.
Receptor Binding Affinity
To investigate the "antipsychotic" potential of Pyr-Trp-OEt, its binding affinity for key receptors implicated in psychosis, the dopamine D2 and serotonin 5-HT2A receptors, is compared to the established antipsychotic, Risperidone.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human dopamine D2 and serotonin 5-HT2A receptors.
-
Competitive Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A) and varying concentrations of the test compounds (Pyr-Trp-OEt and Risperidone).[1][11]
-
Detection: After incubation, separate the bound and free radioligand by filtration. Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) for each compound, which represents its binding affinity for the receptor.
Hypothetical Comparative Data:
| Compound | Dopamine D2 Receptor Ki (nM) | Serotonin 5-HT2A Receptor Ki (nM) |
| Pyr-Trp-OEt | 25.3 | 10.8 |
| Risperidone | 1.8 | 0.4 |
Interpretation: This hypothetical data indicates that Pyr-Trp-OEt binds to both dopamine D2 and serotonin 5-HT2A receptors, albeit with lower affinity than Risperidone. The higher affinity for the 5-HT2A receptor compared to the D2 receptor suggests a profile similar to atypical antipsychotics, which may predict a lower incidence of extrapyramidal side effects.[5]
Blood-Brain Barrier Permeability
A crucial prerequisite for any CNS drug is its ability to cross the blood-brain barrier (BBB).
Experimental Protocol: In Vitro BBB Permeability Assay
-
Model System: Utilize a 3D in vitro BBB model consisting of co-cultured human brain microvascular endothelial cells, pericytes, and astrocytes.[12]
-
Permeability Assessment: Add Pyr-Trp-OEt, Donepezil, and Risperidone to the apical (blood) side of the BBB model.
-
Sample Analysis: At various time points, collect samples from the basolateral (brain) side and quantify the concentration of each compound using LC-MS/MS.[12]
-
Calculate Apparent Permeability (Papp): Determine the Papp value for each compound to quantify its ability to cross the in vitro BBB.
Hypothetical Comparative Data:
| Compound | Papp (10⁻⁶ cm/s) |
| Pyr-Trp-OEt | 8.5 |
| Donepezil | 10.2 |
| Risperidone | 9.8 |
Interpretation: The hypothetical Papp value for Pyr-Trp-OEt suggests good permeability across the in vitro BBB, comparable to the established CNS drugs Donepezil and Risperidone. This indicates that the compound is likely to reach its targets in the brain in vivo.
In Vivo Performance Benchmarking
Based on the promising in vitro profile, the antipsychotic potential of Pyr-Trp-OEt is further evaluated in an animal model of psychosis.
Caption: In vivo experimental workflow for assessing antipsychotic efficacy.
Experimental Protocol: Methylazoxymethanol Acetate (MAM) Model of Schizophrenia
-
Model Induction: Pregnant rats are treated with methylazoxymethanol acetate (MAM) on gestational day 17. This developmental neurotoxicant produces offspring that exhibit behavioral and neuroanatomical abnormalities relevant to schizophrenia.[13]
-
Compound Administration: The adult offspring are treated with Pyr-Trp-OEt, Risperidone, or a vehicle control for a specified period.
-
Behavioral Testing: A battery of behavioral tests is conducted to assess different domains of psychosis-like behavior:
-
Open Field Test: To measure spontaneous locomotor activity and anxiety-like behavior.
-
Prepulse Inhibition (PPI) of the Startle Reflex: To assess sensorimotor gating deficits, a core feature of schizophrenia.
-
Novel Object Recognition Test (NORT): To evaluate cognitive deficits, particularly in recognition memory.
-
Hypothetical Comparative Data:
| Treatment Group | Hyperlocomotion (% of Vehicle) | PPI Deficit Reversal (%) | Novel Object Recognition Index |
| Vehicle | 100 | 0 | 0.35 |
| Pyr-Trp-OEt | 45 | 65 | 0.68 |
| Risperidone | 35 | 75 | 0.55 |
Interpretation: The hypothetical in vivo data suggests that Pyr-Trp-OEt is effective in ameliorating psychosis-like behaviors in the MAM model. It significantly reduces hyperlocomotion and reverses PPI deficits, indicative of antipsychotic efficacy. Notably, the superior performance in the Novel Object Recognition Test suggests that Pyr-Trp-OEt may have a more pronounced beneficial effect on the cognitive symptoms of schizophrenia compared to Risperidone, aligning with its proposed "neurotropic" action.
Conclusion
This comparative guide, based on a proposed experimental framework and hypothetical data, positions Pyr-Trp-OEt as a promising novel CNS drug candidate with a unique dual profile of neurotropic and antipsychotic activities. The in vitro data suggests potent neuroprotective and anti-inflammatory effects, coupled with a favorable atypical antipsychotic-like receptor binding profile and good blood-brain barrier permeability. The in vivo data further supports its potential to not only manage the positive and sensorimotor gating deficits associated with psychosis but also to improve cognitive function.
Further preclinical and clinical investigations are warranted to validate these findings and to fully elucidate the therapeutic potential of Pyr-Trp-OEt in the treatment of complex CNS disorders.
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- 12. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 13. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal Procedures for Pyr-Trp-OEt
Executive Summary & Chemical Profile[1][2]
This guide outlines the standard operating procedures (SOP) for the disposal of Pyr-Trp-OEt (L-Pyroglutamyl-L-tryptophan ethyl ester).[1][2] While often classified as non-hazardous under GHS criteria due to its amino acid backbone, rigorous disposal protocols are required to prevent environmental bio-accumulation and ensure regulatory compliance.
As researchers, we must treat all peptide derivatives as potentially bioactive . The ethyl ester modification increases lipophilicity compared to the native dipeptide, potentially enhancing membrane permeability. Therefore, our disposal strategy prioritizes incineration over landfill to guarantee complete thermal destruction of the peptide bond.
Chemical Identity & Hazard Matrix[1][3][4]
| Parameter | Specification |
| Chemical Name | L-Pyroglutamyl-L-tryptophan ethyl ester |
| Abbreviation | Pyr-Trp-OEt |
| Physical State | Solid (Powder) or Liquid (if dissolved) |
| Primary Hazard | Low acute toxicity; treat as "Unknown Bioactive" |
| Combustibility | Combustible organic solid; High if in organic solvent |
| RCRA Status | Not P-listed or U-listed; Regulated by characteristic if in solvent |
Waste Stream Segregation Logic
Effective disposal begins with segregation. Mixing waste streams (e.g., halogenated vs. non-halogenated solvents) complicates downstream incineration and increases disposal costs.
Visual Guide: Waste Segregation Decision Tree
Figure 1: Decision logic for segregating peptide waste streams to ensure compatibility with incineration facilities.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Application: Expired lyophilized powder, weighing boat residues, or spilled solids.
-
Containment: Collect the solid in a sealable, chemically compatible container (High-Density Polyethylene - HDPE is preferred).
-
Labeling: Affix a hazardous waste tag. Even if the SDS lists "Non-hazardous," label as "Non-Regulated Organic Solid - For Incineration."
-
Prohibited Actions: Do NOT flush down the sink. Do NOT dispose of in regular trash.
-
Disposal Path: Transfer to the institution's chemical waste management team for high-temperature incineration.
Protocol B: Liquid Waste (HPLC Effluents & Reaction Mixtures)
Application: Pyr-Trp-OEt dissolved in Acetonitrile (ACN), Methanol (MeOH), or Dimethylformamide (DMF).
-
Characterize the Solvent: The solvent dictates the hazard class, not the peptide.
-
Scenario 1 (HPLC Waste): ACN/Water mixtures are Ignitable Waste (D001) .
-
Scenario 2 (Synthesis Waste): If Dichloromethane (DCM) was used, it is Toxic Waste (D019) and must be segregated as Halogenated.
-
-
Accumulation: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Cap Tightness: Ensure caps are screwed tight when not actively adding waste to prevent volatile emissions.
Protocol C: Trace Contaminated Debris
Application: Empty vials, pipette tips, gloves.
-
Glass Vials: If the vial contained pure peptide, triple rinse with a solvent (e.g., ethanol) into the liquid waste container. The glass can then be disposed of in a "Broken Glass" box.
-
Gross Contamination: If the vial contains visible residual solid that cannot be rinsed, place the entire vial into the Solid Organic Waste drum.
-
Sharps: Any needles used for injection of the peptide must go immediately into a red Biohazard Sharps container.
Emergency Procedures: Spill Management
In the event of a spill, rapid containment prevents spread and aerosolization.[3]
Spill Response Workflow:
-
Secure Area: Alert nearby personnel. If the spill is >100g or involves highly toxic solvents, evacuate.
-
PPE: Don nitrile gloves, lab coat, and safety goggles. If the powder is fine and aerosolizing, use an N95 or P100 respirator.
-
Containment (Solid):
-
Gently cover the spill with wet paper towels (dampened with water) to prevent dust generation.
-
Sweep the wet slurry into a dustpan.
-
-
Containment (Liquid):
-
Decontamination: Clean the surface with a soap/water solution followed by 70% Ethanol.
-
Disposal: Place all cleanup materials (towels, gloves, absorbent) into a heavy-duty plastic bag, seal it, and tag it as hazardous waste.
Regulatory Compliance & Documentation
Although Pyr-Trp-OEt is not explicitly listed on EPA P-lists or U-lists, it falls under the "Cradle-to-Grave" responsibility of the generator.[1][2]
| Regulatory Body | Relevance to Pyr-Trp-OEt | Action Required |
| EPA (RCRA) | 40 CFR 261 (Identification of Hazardous Waste) | Determine if solvent carrier makes it Ignitable (D001) or Toxic.[1][2] |
| OSHA | 29 CFR 1910.1450 (Lab Standard) | Maintain accurate inventory; ensure SDS is accessible.[1][2] |
| DOT | 49 CFR (Transport) | If shipping waste, it must be manifested correctly (usually UN 1993 for flammable liquids).[1][2] |
Self-Validating System Check: Before declaring a container ready for pickup, perform the "3-Point Check" :
References
-
Fisher Scientific. (2009). Safety Data Sheet: PYR Reagent. Retrieved from [2]
-
US Environmental Protection Agency (EPA). Hazardous Waste Codes (F, K, P, U, and Characteristic). RCRA Overview. Retrieved from
-
Cornell University EHS. Chemical Waste Disposal Guide. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: L-Tryptophan and Derivatives. Retrieved from [1][2][6]
-
Westlab. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from
Sources
Executive Safety Summary: The "Defensive Handling" Doctrine
Topic: Personal protective equipment for handling Pyr-Trp-OEt Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals
Senior Scientist Note: While Pyroglutamyl-Tryptophan Ethyl Ester (Pyr-Trp-OEt) is often classified under generic peptide hazard codes, treating it as a benign reagent is a procedural error. Research indicates this specific dipeptide derivative is engineered for Blood-Brain Barrier (BBB) permeation [1]. Consequently, the primary risk is not acute chemical corrosion, but systemic CNS absorption .
Your safety protocol must shift from preventing simple surface burns to preventing systemic uptake. The following guide implements a "Universal Precaution" strategy, assuming biological activity until specific toxicology confirms otherwise.
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the vector of exposure.
| Hazard Category | Specific Risk for Pyr-Trp-OEt | Mechanism of Entry |
| Bioactivity | High Caution. Designed to cross lipid membranes (BBB). | Transdermal & Inhalation |
| Physical State | Lyophilized Powder (Static-prone). | Inhalation of aerosols |
| Solubility | Soluble in DMSO/Ethanol (Permeation enhancers). | Rapid transdermal delivery |
| Chemical | Ester hydrolysis releases Ethanol/Tryptophan. | Minor Irritant (Eyes/Skin) |
PPE Selection Matrix
This matrix is designed to be self-validating: if the operational scale increases, the PPE requirement automatically escalates.
Table 1: PPE Requirements by Operational Scale
| Component | Routine Handling (<100 mg) | Bulk / High Concentration (>100 mg or >10mM solutions) | Rationale |
| Hand Protection | Nitrile (Single Layer) Min Thickness: 0.11 mm | Double Gloving (Nitrile) Outer: 0.11 mm / Inner: 0.08 mm | DMSO (common solvent) permeates standard latex. Nitrile provides superior chemical resistance [2]. |
| Respiratory | Fume Hood (Certified) Sash height <18 inches | Fume Hood + N95 If handling open powder outside hood | Prevents inhalation of static-charged peptide dust which may be bioactive. |
| Eye Protection | Safety Glasses Side shields required | Chemical Goggles Indirect venting | Protects against splashes of solvent-peptide mixtures which can be rapidly absorbed by ocular mucosa. |
| Body Defense | Lab Coat Cotton/Poly blend, snap closures | Lab Coat + Tyvek Sleeves Disposable forearm covers | Protects wrists—the most common gap between gloves and lab coat. |
Decision Logic: PPE Selection Workflow
The following diagram illustrates the logical flow for determining necessary safety measures based on the state of the material.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.
Operational Protocols: Step-by-Step
Protocol A: Weighing & Transfer (The Critical Zone)
Context: Peptide powders are often electrostatic. They "jump" onto spatulas and gloves, creating an invisible contamination layer.
-
Static Neutralization: Use an anti-static gun or ionizing bar on the weigh boat before adding the peptide.
-
The "Clean Hand/Dirty Hand" Rule:
-
Left Hand (Clean): Operates the balance door and holds the vial.
-
Right Hand (Dirty): Manipulates the spatula.
-
-
Transfer: Never pour. Use a micro-spatula to transfer small amounts. If a spill occurs on the balance, wipe with a wet tissue (water) then ethanol. Do not use ethanol first , as it may spread the peptide rather than solubilizing it effectively depending on the salt form.
Protocol B: Solubilization
Context: Pyr-Trp-OEt is often dissolved in organic solvents for synthesis or assays.
-
Vessel Selection: Use glass or Polypropylene (PP). Avoid Polystyrene (PS) if using high-concentration DMSO.
-
Addition Order: Add solvent to the peptide, not peptide to the solvent, to prevent "clumping" and aerosol release.
-
Vortexing: Cap tightly. Vortex in short bursts. Wait 30 seconds before opening the cap to allow aerosols to settle inside the tube.
Emergency Response & Disposal
Accidental Exposure
-
Skin Contact (Solution): Do NOT wash with ethanol. Ethanol increases skin permeability. Wash with copious amounts of soap and water for 15 minutes.[1][2]
-
Eye Contact: Flush for 15 minutes at an eyewash station. Seek medical attention, noting the compound is a peptide ester.
Disposal Workflow
Peptide esters are not standard organic waste. They must be segregated to prevent unintended reactions in waste drums.
Figure 2: Waste segregation and disposal workflow to ensure environmental compliance.
References
-
Permeation Behavior of Pyr-Trp-OEt
-
Chemical Resistance of Gloves
- Title: Chemical Resistance Guide (Permeation & Degradation D
- Source: Ansell / ThermoFisher Safety.
- Context: Validates the requirement for Nitrile over L
-
URL:
-
General Peptide Handling Guidelines
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
